HyT36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H44ClNO3 |
|---|---|
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |
Clé InChI |
FRQCQVUXVOJKTG-AXYUOHRYSA-N |
SMILES isomérique |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
SMILES canonique |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of HyT36: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HyT36 is a potent, low molecular weight hydrophobic tag designed to induce the targeted degradation of proteins fused to the HaloTag protein. Its mechanism of action is centered on the principle of mimicking a misfolded or partially denatured protein state upon covalent attachment to the HaloTag, thereby co-opting the cell's endogenous protein quality control machinery. This targeted destabilization leads to the subsequent elimination of the entire fusion protein, offering a powerful tool for studying protein function and validating drug targets. This guide provides a comprehensive overview of the molecular mechanisms, quantitative performance, and experimental methodologies associated with this compound.
Core Mechanism of Action
This compound operates as a bifunctional molecule, comprising a chloroalkane linker that specifically and covalently binds to the active site of the HaloTag protein, and a hydrophobic adamantyl moiety. The core of its mechanism lies in the introduction of a non-native hydrophobic patch onto the surface of the HaloTag fusion protein. This event triggers a cellular response analogous to the recognition of misfolded proteins, leading to their degradation.
The primary mechanism is believed to be the direct destabilization of the HaloTag protein structure upon this compound binding. This conformational change is a key initiating event that exposes hydrophobic residues, marking the protein for degradation. Subsequently, the cell's protein quality control systems, including molecular chaperones and the ubiquitin-proteasome system, are recruited to the this compound-tagged protein.
Chaperone Recruitment
Experimental evidence indicates that treatment with this compound increases the association of the heat shock protein 70 (Hsp70) with the HaloTag fusion protein. Hsp70 is a key chaperone protein that recognizes and binds to exposed hydrophobic regions of unfolded or misfolded proteins, facilitating their refolding or targeting them for degradation.
Ubiquitin-Proteasome System (UPS) Mediated Degradation
The recruitment of chaperones like Hsp70 is often a precursor to degradation via the ubiquitin-proteasome system. In this pathway, the target protein is polyubiquitinated by a cascade of enzymes (E1, E2, and E3 ligases). This polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that unfolds and proteolytically degrades the tagged protein. While direct evidence for the specific E3 ligase involved in this compound-mediated degradation is still emerging, the involvement of the proteasome is well-established.
Quantitative Data Summary
The efficacy of this compound has been quantitatively assessed through various in vitro and cell-based assays, demonstrating a significant improvement over its predecessor, HyT13.
| Parameter | Target Protein | Cell Line | HyT13 | This compound | Citation |
| Maximum Degradation (%) | GFP-HaloTag2 | HEK293 | ~75% | ~90% | [1] |
| Fz4-HaloTag2 | HEK293T | ~50% | ~70% | [1] | |
| GFP-HaloTag7 | HEK293 | ~30% | ~65% | [1] | |
| IC50 (Half-maximal inhibitory concentration) | GFP-HaloTag2 | HEK293 | - | Reduced IC50 compared to HyT13 | [1] |
| DC50 (Half-maximal degradation concentration) | GFP-HaloTag7 | - | - | 134 ± 7 nM | [2] |
| Melting Temperature (Tm) Shift (°C) | Purified HaloTag7 | In vitro | -1.0 ± 0.3 | -3.1 ± 0.3 | [1] |
Signaling and Degradation Pathway
The proposed signaling pathway for this compound-mediated protein degradation is illustrated below.
Caption: this compound-induced protein degradation pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Western Blot for Protein Degradation
This protocol is used to visualize and quantify the decrease in the target fusion protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) expressing the HaloTag fusion protein of interest. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HaloTag protein or the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Western blot experimental workflow.
Flow Cytometry for GFP-HaloTag Degradation
This high-throughput method is suitable for quantifying the degradation of HaloTag fusion proteins that are tagged with a fluorescent reporter like GFP.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing a GFP-HaloTag fusion protein in a multi-well plate. Treat cells with a serial dilution of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Sample Preparation: Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1-2% FBS).
-
Flow Cytometry Analysis: Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) of GFP for each treatment condition. Calculate the percentage of degradation relative to the vehicle-treated control.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal stability of the HaloTag protein upon binding of this compound, providing evidence for direct destabilization.
Methodology:
-
Sample Preparation: Prepare a reaction mixture containing purified HaloTag protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound, a control compound, or vehicle in a suitable buffer.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve. A decrease in Tm in the presence of this compound indicates protein destabilization.
Conclusion
The mechanism of action of this compound is a well-orchestrated process that leverages the cell's own protein quality control systems to achieve targeted protein degradation. By inducing conformational instability in the HaloTag protein, this compound effectively mimics a misfolded state, leading to chaperone-mediated recognition and subsequent proteasomal degradation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to understand and apply this powerful technology in their own studies. The continued investigation into the finer details of the downstream cellular machinery will undoubtedly further refine our understanding and expand the applications of hydrophobic tagging technology.
References
Unveiling the Mechanism of HyT36-Induced Protein Degradation: A Technical Guide
For Immediate Release
A Deep Dive into Hydrophobic Tagging and the Action of HyT36 in Targeted Protein Degradation
This technical guide provides an in-depth exploration of the mechanism by which this compound, a low molecular weight hydrophobic tag, induces the degradation of target proteins. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of hydrophobic tagging, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to Hydrophobic Tagging and this compound
Targeted protein degradation has emerged as a powerful therapeutic modality. While much attention has been focused on technologies like PROTACs that recruit specific E3 ligases, an alternative strategy known as hydrophobic tagging offers a distinct mechanism for protein clearance. This approach utilizes small molecules that append a hydrophobic moiety onto a protein of interest, effectively mimicking a misfolded or partially denatured state[1]. This triggers the cell's natural quality control machinery to recognize and eliminate the tagged protein via the ubiquitin-proteasome system[1][2].
This compound is a second-generation hydrophobic tag developed to overcome the limitations of earlier versions, such as HyT13. It demonstrates enhanced efficacy in degrading highly stable proteins[2][3]. This compound is designed as a bifunctional molecule: one end is a chloroalkane linker that covalently binds to a HaloTag fusion protein, while the other end features a bulky, hydrophobic adamantyl-based group[1][2]. By attaching this hydrophobic "signal" to the target protein, this compound marks it for destruction by cellular surveillance systems.
The Core Mechanism: Destabilization and Chaperone-Mediated Degradation
Unlike PROTACs, which hijack a specific E3 ligase to ubiquitinate the target protein, this compound's mechanism is predicated on inducing a state of perceived protein misfolding. The process can be broken down into the following key steps:
-
Covalent Tagging : this compound's chloroalkane linker forms a covalent bond with the HaloTag domain fused to the protein of interest (POI). This ensures a stable and irreversible attachment of the hydrophobic tag to the POI.
-
Protein Destabilization : The appended hydrophobic group on this compound is believed to directly destabilize the tertiary structure of the HaloTag domain. Thermal shift assays have demonstrated that this compound significantly lowers the melting temperature of the HaloTag7 protein, indicating a direct destabilizing effect[2].
-
Mimicking a Misfolded State : The presence of an exposed hydrophobic patch on the protein surface is a classic hallmark of a misfolded or unfolded protein. This is a primary signal for the cell's protein quality control system.
-
Chaperone Recognition : The destabilized and hydrophobically-tagged protein is recognized and bound by chaperone proteins, most notably Heat Shock Protein 70 (Hsp70)[4].
-
Ubiquitination and Proteasomal Degradation : The chaperone-POI complex is then targeted for degradation. This process involves the ubiquitination of the POI, marking it for destruction by the 26S proteasome. The degradation is confirmed to be proteasome-dependent, as treatment with proteasome inhibitors rescues the protein from degradation.
This mechanism bypasses the need for direct and specific E3 ligase recruitment, offering a potential advantage in overcoming resistance mechanisms associated with the downregulation of particular E3 ligases.
Quantitative Data on this compound-Induced Degradation
The efficacy of this compound has been demonstrated across various HaloTag fusion proteins. This compound shows a significant improvement in degradation potency, especially for the more stable HaloTag7 variant, when compared to its predecessor, HyT13.
| Target Protein | Cell Line | This compound Concentration | Incubation Time | Percent Degradation (%) | Reference |
| GFP-HaloTag2 | HEK 293 | 10 µM | 24 hr | ~90% | [2] |
| Fz4-HaloTag2 | HEK 293T | 10 µM | 24 hr | ~70% | [2] |
| GFP-HaloTag7 | HEK 293 | 10 µM | 24 hr | ~65% | [2] |
Note: This table summarizes reported degradation percentages. For dose-response curves and IC50/DC50 values, refer to the primary literature.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details should be optimized based on the cell line and fusion protein being studied.
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., HEK 293) expressing the HaloTag-fusion protein of interest in appropriate multi-well plates to achieve 60-80% confluency at the time of analysis.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment : Aspirate the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis : Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method such as the BCA assay.
Immunoblotting
-
Sample Preparation : Mix the quantified cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification : Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control.
Flow Cytometry (for fluorescent fusion proteins)
-
Cell Preparation : Following treatment with this compound, detach the cells using a non-enzymatic cell dissociation solution.
-
Washing : Wash the cells with ice-cold PBS containing 1-2% FBS.
-
Fixation (Optional) : If not analyzing live cells, fix the cells with a suitable fixative like 4% paraformaldehyde.
-
Analysis : Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the reporter protein (e.g., GFP) in thousands of individual cells.
-
Data Interpretation : Compare the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated cells to determine the extent of degradation.
Thermal Shift Assay (Differential Scanning Fluorimetry)
-
Reaction Setup : In a 96-well PCR plate, combine the purified HaloTag protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.
-
Thermal Denaturation : Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Acquisition : As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence versus temperature.
-
Melting Temperature (Tm) Determination : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. A decrease in Tm in the presence of this compound indicates that the compound destabilizes the protein.
Conclusion
This compound represents a potent tool for inducing the degradation of HaloTag fusion proteins. Its mechanism, which relies on protein destabilization and the hijacking of the cell's general protein quality control machinery, provides a valuable alternative to E3 ligase-recruiting degraders. The experimental protocols outlined in this guide serve as a foundation for researchers to investigate and utilize this compound in their own studies of protein function and as a potential therapeutic strategy. The continued exploration of hydrophobic tagging technology holds promise for expanding the arsenal of tools available for targeted protein degradation.
References
- 1. Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of hydrophobic tags for the degradation of stabilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to HyT36: A Hydrophobic Tag for Targeted Protein Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] While technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues have dominated the landscape, an alternative strategy known as hydrophobic tagging presents a distinct mechanism for inducing protein elimination.[3][4] This guide provides a comprehensive technical overview of HyT36, a second-generation hydrophobic tag, detailing its mechanism of action, comparative efficacy, and the experimental protocols required for its application. This compound operates by covalently binding to HaloTag fusion proteins, inducing their destabilization and subsequent degradation by the cell's native quality control machinery.[5] This document serves as a core resource for researchers seeking to leverage the this compound system for precise, small-molecule-inducible control over protein function.
Introduction to Hydrophobic Tagging
The cellular ubiquitin-proteasome system (UPS) is the primary pathway for degrading short-lived regulatory proteins and eliminating misfolded or damaged proteins.[2][6] TPD technologies exploit this system by using small molecules to bring a protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and destruction.[7]
Hydrophobic tagging (HyT) represents a different approach. Instead of directly recruiting an E3 ligase, HyT co-opts the cellular quality control machinery that recognizes and eliminates unfolded proteins.[3][5] This is achieved by labeling a POI with a small, cell-permeable hydrophobic tag.[5] The presence of this tag mimics the exposed hydrophobic regions characteristic of unfolded proteins, thereby flagging the POI for degradation.[3][5]
This compound is a potent, adamantane-based hydrophobic tag designed to covalently modify proteins fused with a HaloTag, a bacterial dehalogenase engineered for specific ligand binding.[1][5] It was developed as a more effective successor to the first-generation tag, HyT13, particularly for degrading highly stabilized proteins.[5]
Mechanism of Action of this compound
The degradation of a target protein via the this compound system is a multi-step process that relies on the fusion of the POI with a HaloTag protein (e.g., HaloTag7).
-
Covalent Labeling : this compound, which contains a chloroalkane linker, is cell-permeable and specifically forms a covalent bond with the HaloTag portion of the fusion protein.[5]
-
Protein Destabilization : Upon binding, the hydrophobic moiety of this compound directly destabilizes the HaloTag protein domain. This is not merely the addition of a passive tag but an active process that promotes protein unfolding.[5]
-
Cellular Quality Control Recognition : The destabilized, partially unfolded protein is recognized by the cell's quality control systems, such as chaperones (e.g., Hsp70), which typically bind to exposed hydrophobic regions of misfolded proteins.[3][8]
-
Ubiquitination and Proteasomal Degradation : The recognition event leads to the ubiquitination of the fusion protein by the UPS, marking it for destruction by the 26S proteasome.[5]
This mechanism is distinct from PROTACs, which form a ternary complex between the target, the molecule, and a specific E3 ligase.[7] this compound does not directly recruit an E3 ligase but rather makes the target protein a substrate for the general unfolded protein response.
Quantitative Data and Efficacy
This compound demonstrates significantly improved efficacy over the earlier HyT13, especially against the stabilized HaloTag7 variant.[5] Key quantitative findings are summarized below.
Table 1: Comparative Degradation of HaloTag Fusion Proteins
| Fusion Protein | Compound (10 µM, 24h) | Degradation (%) | Cell Line | Reference |
| GFP-HaloTag7 | HyT13 | ~30% | HEK 293 | [5] |
| GFP-HaloTag7 | This compound | ~65% | HEK 293 | [5] |
| GFP-HaloTag2 | HyT13 | Less Robust | HEK 293 | [5] |
| GFP-HaloTag2 | This compound | More Robust | HEK 293 | [5] |
| Fz4-HaloTag2 | This compound | Effective Degradation | HEK 293T | [5] |
Table 2: Thermal Shift Assay Data for HaloTag7 Destabilization
A fluorescence thermal shift assay was used to measure the change in the melting temperature (Tm) of the HaloTag7 protein upon binding this compound, indicating direct destabilization.[5]
| Protein | Compound | Concentration | Tm (°C) | ΔTm (°C) | Reference |
| HaloTag7 | Vehicle (DMSO) | - | ~67 | N/A | [5] |
| HaloTag7 | HyT13 | 10 µM | ~65 | -2 | [5] |
| HaloTag7 | This compound | 10 µM | ~57 | -10 | [5] |
| HaloTag7 | This compound | 40 µM | ~56 | -11 | [5] |
The data clearly indicate that this compound has a much greater destabilizing effect on the HaloTag7 protein than HyT13, which correlates with its superior performance in cell-based degradation assays.[5]
Experimental Protocols
Successful application of the this compound system requires robust experimental procedures. The following are detailed protocols for key assays based on published methodologies.[5][8]
Protocol 1: Cell-Based Degradation Assay via Immunoblotting
This protocol is used to measure the reduction in total levels of a POI-HaloTag fusion protein.
-
Materials & Reagents:
-
HEK 293 or HEK 293T cells
-
Expression vector for POI-HaloTag fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Primary antibodies (anti-HaloTag, anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
-
Methodology:
-
Cell Seeding & Transfection: Seed HEK 293 cells in 12-well plates. At 70-80% confluency, transfect cells with the POI-HaloTag expression vector according to the manufacturer's protocol.
-
Protein Expression: Allow the fusion protein to express for 24-48 hours post-transfection.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize protein amounts and resolve lysates via SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against the HaloTag (or POI) and a loading control. Follow with the appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the POI-HaloTag signal to the loading control signal. Calculate percent degradation relative to the vehicle-treated control.
-
Protocol 2: Thermal Shift Assay (TSA)
This in vitro assay measures the direct effect of this compound on protein stability.
-
Materials & Reagents:
-
Purified HaloTag7 protein
-
Assay buffer (e.g., PBS)
-
This compound and HyT13 stock solutions in DMSO
-
SYPRO Orange dye (e.g., 5000x stock)
-
Quantitative PCR (qPCR) instrument with thermal ramping capability
-
Optically clear 96-well PCR plates
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, prepare reactions containing purified HaloTag7 protein at a final concentration of ~2 µM in assay buffer.
-
Compound Addition: Add this compound, HyT13, or DMSO vehicle to final concentrations (e.g., 10 µM and 40 µM).[5]
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.
-
Thermal Ramping: Place the plate in a qPCR instrument. Run a thermal ramp program, increasing the temperature from 25°C to 95°C at a rate of ~1°C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative. A negative shift in Tm indicates ligand-induced destabilization.
-
Summary and Future Directions
This compound provides a powerful and accessible tool for inducing the degradation of virtually any protein that can be fused to a HaloTag.[5] Its mechanism, which relies on direct destabilization rather than E3 ligase recruitment, offers a distinct approach within the TPD field.
The primary advantages of this system include:
-
Generality: Can be applied to any POI through HaloTag fusion.[5]
-
Orthogonality: The HaloTag-chloroalkane interaction is bio-orthogonal.[1]
-
Small Molecule Control: Degradation is induced by a cell-permeable small molecule, allowing for temporal control.[5]
Future research may focus on developing hydrophobic tags that do not require protein modification (i.e., that can bind directly to endogenous proteins) or on creating tags with improved pharmacokinetic properties for in vivo applications. The this compound system remains a valuable and robust method for target validation and studying protein function in a wide range of biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Protein Degradation To Target the Undruggable | Technology Networks [technologynetworks.com]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
The Hydrophobic Tag HyT36: A Technical Guide to Induced Protein Degradation in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug development, the ability to selectively control protein abundance is a powerful tool for elucidating protein function and validating novel therapeutic targets. The hydrophobic tagging system has emerged as a versatile strategy for inducing the degradation of specific proteins of interest. This technical guide focuses on HyT36, a low molecular weight hydrophobic tag, providing an in-depth overview of its applications, mechanism of action, and the experimental protocols required for its successful implementation. This compound promotes the degradation of proteins fused to the HaloTag protein, offering a robust method for targeted protein knockdown.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their work.
Mechanism of Action: Hijacking the Cellular Quality Control System
This compound operates by covalently binding to a HaloTag fusion protein, thereby presenting a hydrophobic moiety on the protein's surface.[2] This mimics a partially denatured or misfolded state, a hallmark recognized by the cell's sophisticated quality control machinery.[2][3] The cell, perceiving the this compound-labeled protein as aberrant, targets it for destruction primarily through the ubiquitin-proteasome pathway.[3][4]
The proposed mechanism suggests that the binding of this compound directly destabilizes the HaloTag protein.[4] This induced unfolding exposes hydrophobic regions, which are then recognized by molecular chaperones, such as Hsp70.[1] These chaperones facilitate the ubiquitination of the target protein by E3 ubiquitin ligases, marking it for degradation by the 26S proteasome.[4][5] This process of promoting protein unfolding represents a generalizable strategy for the targeted degradation of even highly stable proteins.[4]
Caption: Proposed mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The efficacy of this compound in promoting the degradation of various HaloTag fusion proteins has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects across different experimental conditions.
| Fusion Protein | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Degradation (%) | Reference |
| GFP-HaloTag2 | HEK293 | 10 | 24 | ~70% | [4] |
| Fz4-HaloTag2 | HEK293T | 10 | 24 | ~70% | [4] |
| GFP-HaloTag7 | HEK293 | 10 | 24 | ~65% | [4] |
| HA-EGFP-HaloTag2 | HEK293 Flp-In | 10 | 2 or 48 | Reduction in expression | [1] |
| EGFP-HaloTag2 | HEK293 Flp-In | 0.05 | 24 | Reduction in level | [1] |
| Protein | Ligand | Change in Melting Temperature (Tm) | Assay Type | Reference |
| HaloTag7 | This compound | Significant decrease | Thermal Shift Assay | [4] |
| HaloTag7 | HyT13 | Moderate decrease (from 57.4°C to 56.4°C) | Thermal Shift Assay | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound system. Below are protocols for key experiments, synthesized from published literature.
Cell Culture and Transfection for HaloTag Fusion Protein Expression
This protocol describes the transient transfection of HEK293T cells to express a HaloTag fusion protein of interest.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Plasmid DNA encoding the HaloTag-fusion protein
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute the HaloTag-fusion protein plasmid DNA (typically 2.5 µg per well) in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for protein expression before proceeding with this compound treatment.
This compound Treatment and Cell Lysis
This protocol outlines the treatment of cells with this compound and subsequent preparation of cell lysates for analysis.
Materials:
-
Transfected cells expressing the HaloTag fusion protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
This compound Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed complete growth medium.[1][4] Remove the old medium from the cells and add the this compound-containing medium. For control wells, add medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time (e.g., 2, 24, or 48 hours).[1]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction for downstream analysis.
-
Immunoblotting for Detection of HaloTag Fusion Protein Degradation
This protocol details the use of Western blotting to visualize and quantify the degradation of the HaloTag fusion protein.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-HaloTag antibody or antibody against the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation. Normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Quantifying Degradation of GFP-HaloTag Fusion Proteins
This protocol is for the quantitative analysis of GFP-HaloTag fusion protein degradation using flow cytometry.
Materials:
-
Cells expressing GFP-HaloTag fusion protein, treated with this compound or vehicle control
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Washing: Pellet the cells by centrifugation and resuspend in ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the GFP fluorescence of the cells using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity of the GFP signal for each sample. The reduction in mean fluorescence in this compound-treated cells compared to control cells indicates the level of protein degradation.
Fluorescence Thermal Shift Assay for Protein Stability
This protocol describes a thermal shift assay to assess the direct destabilizing effect of this compound on the HaloTag protein.
Materials:
-
Purified HaloTag protein
-
This compound
-
SYPRO Orange dye
-
Appropriate buffer
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified HaloTag protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the melting curve. A decrease in the Tm in the presence of this compound indicates direct destabilization of the HaloTag protein.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Cellular Quality Control and Ubiquitin-Proteasome Pathway
Caption: The ubiquitin-proteasome pathway for protein degradation.
Conclusion
This compound provides a potent and accessible tool for the targeted degradation of HaloTag fusion proteins. Its mechanism, which involves co-opting the cell's natural protein quality control systems, makes it a valuable asset for studying protein function and for the initial stages of drug target validation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively implement this technology to advance their scientific inquiries. The continued development and application of such chemical biology tools will undoubtedly play a crucial role in expanding our understanding of complex biological systems and in the discovery of new therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Strategies of Protein Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein quality control and aggregation in the endoplasmic reticulum: From basic to bedside [frontiersin.org]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Power of Hydrophobic Tagging: A Technical Guide to HyT36
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of hydrophobic tagging with HyT36, a potent small molecule designed for targeted protein degradation. By leveraging the cell's own quality control machinery, this compound offers a powerful tool for studying protein function and holds significant promise for the development of novel therapeutics against "undruggable" targets. This document provides a comprehensive overview of the this compound mechanism, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in your research.
Core Principle: Inducing Protein Destabilization and Degradation
Hydrophobic tagging is a chemical biology strategy that utilizes bifunctional molecules to induce the degradation of specific proteins of interest (POIs). This is achieved by covalently attaching a hydrophobic moiety to the target protein, thereby mimicking a misfolded state. This "misfolded" protein is then recognized and eliminated by the cellular protein quality control (PQC) system, primarily through the ubiquitin-proteasome pathway.
This compound is a low molecular weight hydrophobic tag that has demonstrated enhanced efficacy in degrading stabilized proteins compared to its predecessors, such as HyT13.[1] It is designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that can form a covalent bond with a chloroalkane linker present on the this compound molecule.[1] The core mechanism of this compound-induced degradation lies in its ability to directly destabilize the HaloTag protein upon binding.[1] This destabilization leads to the unfolding of the fusion protein, marking it for proteasomal degradation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and HyT13.
| Fusion Protein | Treatment | Degradation (%) | Cell Line | Method |
| GFP-HaloTag2 | HyT13 (10 µM, 24h) | Not specified, less than this compound | HEK293 | Immunoblot/Flow Cytometry |
| GFP-HaloTag2 | This compound (10 µM, 24h) | More effective than HyT13 | HEK293 | Immunoblot/Flow Cytometry |
| Fz4-HaloTag2 | HyT13 (10 µM, 24h) | ~50% | HEK293T | Immunoblot |
| Fz4-HaloTag2 | This compound (10 µM, 24h) | ~70% | HEK293T | Immunoblot |
| GFP-HaloTag7 | HyT13 (10 µM, 24h) | ~30% | HEK293 | Immunoblot/Flow Cytometry |
| GFP-HaloTag7 | This compound (10 µM, 24h) | ~65% | HEK293 | Immunoblot/Flow Cytometry |
Table 1: Comparison of HyT13 and this compound induced degradation of HaloTag fusion proteins. Data extracted from immunoblot and flow cytometry experiments.[1]
| Protein | Treatment | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| HaloTag7 | Vehicle | 57.4 ± 0.4 °C | - |
| HaloTag7 | HyT13 (10 µM) | 56.4 ± 0.1 °C | -1.0 °C |
| HaloTag7 | This compound (10 µM) | 54.3 ± 0.2 °C | -3.1 °C |
| HaloTag7 | This compound (40 µM) | Similar to 10 µM | Not significantly different |
Table 2: Thermal shift assay demonstrating the direct destabilizing effect of this compound on HaloTag7 protein.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Transfection
-
Cell Lines: HEK293 and HEK293T cells are commonly used for this compound studies.[1]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with plasmids encoding the desired HaloTag fusion protein (e.g., GFP-HaloTag2, Fz4-HaloTag2, or GFP-HaloTag7) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours before treatment with this compound.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).[1] A vehicle control (DMSO only) should be prepared in parallel.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).[1]
Analysis of Protein Degradation by Immunoblotting
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Analysis of Protein Degradation by Flow Cytometry (for fluorescent fusion proteins like GFP-HaloTag)
-
After treatment with this compound or vehicle, detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in ice-cold PBS containing 2% FBS.
-
Analyze the GFP fluorescence of the cell population using a flow cytometer.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the GFP signal.
-
Compare the MFI of this compound-treated cells to that of vehicle-treated cells to determine the percentage of degradation.
Thermal Shift Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified HaloTag protein (e.g., HaloTag7), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.
-
In separate wells of a 96-well PCR plate, add this compound, HyT13, or a vehicle control to the reaction mixture.
-
-
Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
A decrease in the Tm in the presence of a compound indicates destabilization of the protein.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: General experimental workflow for a this compound degradation assay.
Caption: Logical relationship comparing this compound and HyT13 efficacy.
References
Principle of HyT36-Mediated Protein Knockdown: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the principles and methodologies underlying HyT36-mediated protein knockdown. This compound is a bifunctional small molecule, known as a hydrophobic tag, designed for the targeted degradation of proteins of interest (POIs) that are fused to a HaloTag protein. Unlike other targeted protein degradation technologies such as PROTACs or molecular glues, this compound operates through a distinct mechanism. It covalently attaches to the HaloTag fusion protein and introduces a hydrophobic moiety onto the protein's surface. This modification is believed to mimic a partially denatured or misfolded state, thereby engaging the cell's endogenous protein quality control machinery. This leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein. This guide details the core mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its application, and includes visualizations of the key pathways and workflows.
Core Principle of this compound-Mediated Protein Knockdown
This compound is a chemical tool designed to induce the degradation of specific proteins within a cell. Its function is contingent on the target protein being expressed as a fusion with the HaloTag protein. The core principle of this compound-mediated protein knockdown can be broken down into the following key steps:
-
Covalent Labeling of HaloTag Fusion Protein: this compound contains a chloroalkane linker that specifically and covalently reacts with the active site of the HaloTag protein. This reaction forms a stable conjugate between the this compound molecule and the HaloTag portion of the fusion protein.
-
Introduction of a Hydrophobic Moiety: The other functional component of this compound is a hydrophobic adamantyl group. Once conjugated to the HaloTag fusion protein, this hydrophobic tag is displayed on the protein's surface.
-
Mimicking a Misfolded State and Direct Destabilization: The presence of this unnatural hydrophobic patch on the protein surface is thought to mimic the exposed hydrophobic regions characteristic of misfolded or denatured proteins. Evidence from thermal shift assays suggests that the binding of this compound directly destabilizes the HaloTag protein, promoting its unfolding.[1]
-
Engagement of Cellular Protein Quality Control: The cell's protein quality control (PQC) system, which includes molecular chaperones, recognizes these misfolded-like proteins. Specifically, the heat shock protein 70 (Hsp70) has been implicated in binding to the this compound-labeled fusion protein.[2]
-
Ubiquitination and Proteasomal Degradation: The engagement of the PQC machinery, including Hsp70, facilitates the ubiquitination of the target fusion protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
This mechanism is distinct from that of Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to the target protein to induce its ubiquitination, or molecular glues, which induce a novel interaction between an E3 ligase and the target. This compound, instead, subverts the cell's natural machinery for handling misfolded proteins.
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound has been quantitatively assessed and compared with other molecules, demonstrating its potency in degrading HaloTag fusion proteins. The data is summarized in the tables below.
Table 1: Comparative Degradation of HaloTag Fusion Proteins by this compound and HyT13
| Fusion Protein | Hydrophobic Tag | Concentration (μM) | Incubation Time (h) | Cell Line | Percent Degradation (%) | Reference |
| GFP-HaloTag2 | HyT13 | 10 | 24 | HEK293 | ≈75 | [1] |
| GFP-HaloTag2 | This compound | 10 | 24 | HEK293 | ≈90 | [1] |
| Fz4-HaloTag2 | HyT13 | 10 | 24 | HEK293T | ≈50 | [1] |
| Fz4-HaloTag2 | This compound | 10 | 24 | HEK293T | ≈70 | [1] |
| GFP-HaloTag7 | HyT13 | 10 | 24 | HEK293 | ≈30 | [1] |
| GFP-HaloTag7 | This compound | 10 | 24 | HEK293 | ≈65 | [1] |
Table 2: Degradation Potency of this compound
| Fusion Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | HEK293 |
Table 3: Effect of this compound on the Thermal Stability of HaloTag7
| Protein | Ligand | Change in Melting Temperature (ΔTm) | Assay Type | Reference |
| HaloTag7 | HyT13 | -1.0 °C | Thermal Shift Assay | [1] |
| HaloTag7 | This compound | -3.1 °C | Thermal Shift Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-mediated protein knockdown.
Cell Culture and Transfection for Expression of HaloTag Fusion Proteins
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the HaloTag fusion protein of interest using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Allow cells to express the fusion protein for 24-48 hours post-transfection before treatment with this compound.
-
This compound Treatment of Cells
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 μM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) at 37°C.
Analysis of Protein Degradation by Western Blotting
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest signal to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Analysis of Protein Degradation by Flow Cytometry (for fluorescent fusion proteins)
-
Cell Preparation:
-
This method is suitable for HaloTag fusion proteins that are also fused to a fluorescent protein (e.g., GFP).
-
Following treatment with this compound, detach the cells from the plate using trypsin.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser to excite the fluorescent protein (e.g., a 488 nm laser for GFP).
-
Measure the fluorescence intensity of individual cells.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the cell population for each treatment condition.
-
Calculate the percentage of protein degradation by comparing the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated cells.
-
Thermal Shift Assay to Measure Protein Destabilization
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified HaloTag fusion protein, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and either this compound or a vehicle control in an appropriate buffer.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
A decrease in the Tm in the presence of this compound indicates that it destabilizes the protein.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Protein Knockdown
Experimental Workflow for Assessing this compound Efficacy
References
HyT36: A Technical Guide for Investigating Pseudokinase HER3 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of HyT36, a low molecular weight hydrophobic tag, for studying the degradation of the pseudokinase HER3 (ErbB3). While direct, peer-reviewed evidence of this compound-mediated degradation of endogenous HER3 is emerging, the principles of hydrophobic tagging and data from analogous systems strongly support its application as a research tool. This document outlines the underlying mechanisms, compiles relevant quantitative data, provides detailed experimental protocols, and visualizes key pathways to facilitate the design and execution of studies in this area.
Introduction to HER3 and Hydrophobic Tagging
HER3 is a unique member of the epidermal growth factor receptor (EGFR) family. Despite having an impaired kinase domain, it plays a crucial role in cancer cell signaling, primarily by forming heterodimers with other receptor tyrosine kinases, such as HER2 and EGFR.[1][2][3] This heterodimerization allosterically activates its partner kinase, leading to the potent activation of downstream pro-survival pathways, most notably the PI3K/AKT pathway.[1][4] The reliance of cancer cells on HER3 signaling, particularly in the context of acquired resistance to targeted therapies, makes it a compelling target for novel therapeutic strategies.[2][4]
Hydrophobic tagging is a chemical biology strategy designed to induce the degradation of a specific protein of interest (POI).[5] This approach utilizes bifunctional molecules that link a ligand for the POI to a hydrophobic moiety.[6][7] The current understanding is that the attachment of the hydrophobic tag to the protein mimics a misfolded state, thereby co-opting the cell's natural protein quality control machinery to target the POI for degradation, often via the proteasome.[3][6][8] this compound is a hydrophobic tag that has been shown to effectively induce the degradation of HaloTag fusion proteins.[1][2]
Quantitative Data on Hydrophobic Tag-Induced Protein Degradation
The following tables summarize the available quantitative data for this compound-mediated degradation of HaloTag fusion proteins and the degradation of HER3 induced by an adamantane-based hydrophobic tag conjugate (TX2-121-1). This data provides a baseline for designing experiments with this compound for HER3 degradation.
Table 1: this compound-Mediated Degradation of HaloTag Fusion Proteins
| Fusion Protein | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation | Reference |
| GFP-HaloTag2 | HEK293 | 10 µM | 24 hours | Not specified, but effective | [1] |
| Fz4-HaloTag2 | HEK293T | 10 µM | 24 hours | ~70% | [2] |
| GFP-HaloTag7 | HEK293 | 10 µM | 24 hours | ~65% | [2] |
| HA-EGFP-HaloTag2 | HEK293 Flp-In | 50 nM | 24 hours | Effective reduction | [1] |
Table 2: Adamantane-Conjugate (TX2-121-1) Mediated Degradation of HER3
| Metric | Cell Line | Concentration | Observation | Reference |
| HER3 Degradation | PC9 GR4 | 500 nM | Partial degradation | |
| HER3 Degradation | PC9 GR4 | 1 µM and 5 µM | Partial degradation | [7] |
| Inhibition of p-Akt and p-Erk | PC9 GR4 | 2 µM | Decreased phosphorylation | [3] |
| Anti-proliferative Activity (EC50) | PC9 GR4 | 0.8 - 1.4 µM | Cell death |
Signaling Pathways and Mechanisms
HER3 Signaling Pathway
The diagram below illustrates the canonical HER3 signaling pathway. Upon binding of its ligand, neuregulin (NRG), HER3 forms a heterodimer with a partner receptor, typically HER2. This leads to the transphosphorylation of the HER3 C-terminal tail, creating docking sites for the p85 subunit of PI3K and subsequent activation of the AKT survival pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HyT36 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HyT36 is a low molecular weight, cell-permeable hydrophobic tag designed to induce the degradation of proteins fused with the HaloTag protein.[1][2] This system provides a powerful tool for the controlled depletion of a protein of interest (POI) within a cellular context, enabling the study of protein function, target validation, and drug development. The mechanism of action relies on the principle that appending a hydrophobic moiety to a protein's surface mimics a partially denatured or misfolded state.[3][4] This recruits the cell's natural quality control machinery, leading to the ubiquitination and subsequent degradation of the HaloTag-fusion protein by the proteasome.[3][5] this compound has been shown to be more effective at degrading stabilized HaloTag fusion proteins, such as those with HaloTag7, compared to earlier generation hydrophobic tags like HyT13.[1][6]
Mechanism of Action
The hydrophobic tagging strategy with this compound leverages the cellular ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Expression of Fusion Protein : The protein of interest is genetically fused to a HaloTag protein and expressed in the target cells.
-
This compound Administration : this compound, a small molecule consisting of a chloroalkane linker attached to a hydrophobic adamantyl group, is added to the cell culture medium.[1]
-
Covalent Binding : The chloroalkane linker of this compound forms a covalent bond with a specific residue in the active site of the HaloTag protein.[4]
-
Mimicking Protein Misfolding : The attached hydrophobic tag on the surface of the fusion protein mimics an unfolded or misfolded state.[3]
-
Recruitment of Cellular Quality Control : This perceived misfolding recruits cellular chaperones and E3 ubiquitin ligases.
-
Ubiquitination : The E3 ligases catalyze the attachment of ubiquitin chains to the HaloTag-fusion protein.
-
Proteasomal Degradation : The polyubiquitinated fusion protein is recognized and degraded by the 26S proteasome.[3]
This targeted degradation is rapid, efficient, and can be controlled by the concentration of this compound and the incubation time.
Data Presentation
Table 1: Quantitative Degradation of HaloTag Fusion Proteins by this compound in HEK293 Cells
| Fusion Protein | This compound Concentration (µM) | Incubation Time (hours) | Percent Degradation (%) | Measurement Method |
| GFP-HaloTag2 | 10 | 24 | ~90 | Flow Cytometry, Immunoblot |
| Fz4-HaloTag2 | 10 | 24 | ~70 | Immunoblot |
| GFP-HaloTag7 | 10 | 24 | ~65 | Flow Cytometry, Immunoblot |
| HA-EGFP-HaloTag2 | 0.05 | 24 | Significant reduction | Not specified |
| HA-EGFP-HaloTag2 | 10 | 2 or 48 | Significant reduction | Not specified |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of this compound and HyT13 Efficacy on HaloTag Fusion Proteins
| Fusion Protein | Compound | Concentration (µM) | Incubation Time (hours) | Percent Degradation (%) |
| GFP-HaloTag2 | HyT13 | Not specified | 24 | ~75 |
| GFP-HaloTag2 | This compound | Not specified | 24 | ~90 |
| Fz4-Halo-Tag2 | HyT13 | Not specified | 24 | ~50 |
| Fz4-Halo-Tag2 | This compound | Not specified | 24 | ~70 |
| GFP-HaloTag7 | HyT13 | 10 | 24 | ~30 |
| GFP-HaloTag7 | This compound | 10 | 24 | ~65 |
This table highlights the enhanced efficacy of this compound, particularly on the more stable HaloTag7 protein.[1]
Experimental Protocols
Protocol 1: General Protocol for this compound-Induced Degradation of HaloTag Fusion Proteins in Adherent Cells (e.g., HEK293)
Materials:
-
HEK293 cells (or other suitable adherent cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the HaloTag-fusion protein of interest
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibodies against the protein of interest or HaloTag, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Transfect the cells with the plasmid encoding the HaloTag-fusion protein using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for expression of the fusion protein.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. A typical final concentration is 10 µM, but a dose-response experiment (e.g., 0.1 µM to 20 µM) is recommended to determine the optimal concentration for your specific protein of interest and cell line.
-
As a negative control, prepare a vehicle control (e.g., DMSO in complete culture medium at the same final concentration as the this compound-treated wells).
-
Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 2, 8, 24, or 48 hours). A time-course experiment is recommended for initial characterization.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using primary antibodies against your protein of interest or the HaloTag, and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the percentage of protein degradation.
-
Protocol 2: Cell Viability Assay
It is crucial to ensure that the observed protein degradation is not a result of cytotoxicity. This compound has been reported to be non-toxic at effective concentrations.[1]
Materials:
-
Cells treated with this compound and vehicle control as described in Protocol 1.
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity if available.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound-induced protein degradation.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent biomedical advances enabled by HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HyT36-Mediated Degradation of HaloTag Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful tool in cell biology and drug discovery, offering a novel modality to probe protein function and develop new therapeutics. Unlike traditional inhibitors that block a protein's activity, targeted degradation leads to the removal of the entire protein from the cell. The hydrophobic tagging system represents a distinct strategy for inducing protein degradation. This approach utilizes small molecules, known as hydrophobic tags (HyTs), that covalently attach to a protein of interest fused with a HaloTag and subsequently trigger its degradation.
HyT36 is a low molecular weight hydrophobic tag designed to induce the degradation of HaloTag fusion proteins.[1][2] Its mechanism of action involves binding to the HaloTag protein, which is a modified bacterial dehalogenase that forms a covalent bond with a chloroalkane linker present on this compound.[1][3] This binding event is thought to directly destabilize the HaloTag protein, mimicking a partially unfolded state.[1] This perceived misfolding engages the cell's endogenous quality control machinery, leading to ubiquitination and subsequent degradation of the entire HaloTag fusion protein by the proteasome.[3][4] This method provides a versatile platform for controlling the abundance of any protein that can be expressed as a HaloTag fusion.
These application notes provide a detailed protocol for utilizing this compound to degrade HaloTag fusion proteins in a cellular context, guidance on data analysis, and a summary of expected outcomes based on published data.
Data Presentation
The following table summarizes the quantitative data for this compound-mediated degradation of various HaloTag fusion proteins as reported in the literature. This allows for a direct comparison of its efficacy across different protein constructs and HaloTag variants.
| Fusion Protein | HaloTag Variant | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation | Reference |
| GFP-HaloTag2 | HaloTag2 | HEK 293 | 10 µM | 24 hours | > HyT13-mediated degradation | [1] |
| Fz4-HaloTag2 | HaloTag2 | HEK 293T | 10 µM | 24 hours | ~70% | [1] |
| GFP-HaloTag7 | HaloTag7 | HEK 293 | 10 µM | 24 hours | ~65% | [1] |
| HA-EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 10 µM | 2 or 48 hours | Reduction in expression | [2] |
| EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 50 nM | 24 hours | Reduction in level | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental procedure, the following diagrams have been generated.
Caption: Mechanism of this compound-mediated HaloTag fusion protein degradation.
Caption: Experimental workflow for this compound-induced protein degradation.
Experimental Protocols
This section provides a detailed methodology for the degradation of a HaloTag fusion protein using this compound in cultured mammalian cells.
Materials and Reagents
-
Cells: Mammalian cell line expressing the HaloTag fusion protein of interest (e.g., HEK 293, HEK 293T).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., DMEM with 10% FBS).
-
This compound: Provided as a solid; prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE reagents and equipment.
-
Western Blotting reagents and equipment: Including primary antibodies against the protein of interest or HaloTag, and a loading control (e.g., β-actin, GAPDH), and a corresponding secondary antibody.
-
For Flow Cytometry: Flow cytometer, and if necessary, appropriate buffers.
Protocol
1. Cell Seeding:
a. Culture cells expressing the HaloTag fusion protein under standard conditions. b. Trypsinize and count the cells. c. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
2. Preparation of this compound Working Solution:
a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. b. On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
3. Treatment of Cells:
a. Aspirate the old medium from the cultured cells. b. Add the medium containing the desired concentration of this compound to the treatment wells. c. Add the vehicle control medium to the control wells. d. Incubate the cells for the desired duration (e.g., 24 hours) under standard culture conditions.
4. Cell Lysis for Western Blot Analysis:
a. After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a well in a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
5. Western Blotting:
a. Normalize the protein concentration of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-HaloTag or anti-protein of interest) overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. i. Image the blot and perform densitometry analysis to quantify the protein levels relative to the loading control.
6. Flow Cytometry for Fluorescent Fusion Proteins (e.g., GFP-HaloTag):
a. Following treatment, wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). b. Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS). c. Analyze the fluorescence intensity of the cell population using a flow cytometer. d. Compare the mean fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells to determine the extent of degradation.
Conclusion
The this compound hydrophobic tagging system offers a straightforward and effective method for the targeted degradation of HaloTag fusion proteins. By directly destabilizing the HaloTag, it co-opts the cell's natural protein quality control pathways to achieve proteasomal degradation. The protocols outlined in these application notes provide a comprehensive guide for researchers to implement this technology in their own experimental systems, enabling the conditional knockdown of a wide range of proteins of interest to study their function and validate their potential as therapeutic targets.
References
Designing Experiments with HyT36 and HaloTag7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HaloTag7 system is a versatile platform for studying protein function, enabling a wide range of applications from cellular imaging to protein purification. The development of hydrophobic tags, such as HyT36, has further expanded the utility of this system by providing a method for inducing the targeted degradation of HaloTag7 fusion proteins. This technology offers a powerful tool for studying protein function by allowing for the conditional knockdown of a protein of interest.
These application notes provide a comprehensive guide to designing and performing experiments utilizing this compound to induce the degradation of HaloTag7-fusion proteins. Detailed protocols for key experiments, quantitative data, and pathway diagrams are included to facilitate the successful implementation of this technology in your research.
Mechanism of Action
This compound is a small molecule hydrophobic tag that, when covalently attached to the HaloTag7 protein, induces its degradation. The proposed mechanism involves a direct destabilization of the HaloTag7 protein structure upon this compound binding. This conformational change mimics a misfolded state, leading to recognition by the cell's quality control machinery. Specifically, the destabilized HaloTag7 fusion protein is recognized by chaperone proteins, such as Heat shock protein 70 (Hsp70), which then target the protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3][4][5]
Key Quantitative Data
The following tables summarize key quantitative data for the interaction of this compound with HaloTag7 fusion proteins, providing a reference for experimental design.
Table 1: this compound-Induced Degradation of HaloTag7 Fusion Proteins
| Parameter | Value | Cell Line | Incubation Time | Notes |
| Maximal Degradation | ~65% | HEK293 | 24 hours | Degradation of a GFP-HaloTag7 fusion protein at a this compound concentration of 10 µM.[6][7] |
| DC₅₀ | 134 ± 7 nM | HEK293 | 24 hours | Concentration of this compound required to induce 50% degradation of a GFP-HaloTag7 fusion protein.[7] |
Table 2: Biophysical Characterization of this compound-HaloTag7 Interaction
| Parameter | Value | Conditions | Notes |
| Melting Temperature (Tₘ) of HaloTag7 | 57.4 ± 0.4 °C | Vehicle control | Thermal shift assay data.[6] |
| Melting Temperature (Tₘ) of HaloTag7 with this compound | 54.3 ± 0.2 °C | Equimolar this compound | Demonstrates direct destabilization of HaloTag7 by this compound.[6] |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.42 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: this compound-Induced Degradation of HaloTag7 Fusion Proteins in Cultured Cells
Materials:
-
Cells expressing the HaloTag7 fusion protein of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding:
-
Seed the cells expressing the HaloTag7 fusion protein in multi-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Allow the cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. For a dose-response experiment, a range of concentrations from 10 nM to 10 µM is recommended. For a time-course experiment, a fixed concentration (e.g., 1 µM or 10 µM) can be used.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period. For time-course experiments, typical time points range from 2 to 48 hours. A 24-hour incubation is a common endpoint for dose-response experiments.[8]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading in downstream analysis.
-
Protocol 3: Analysis of HaloTag7 Fusion Protein Degradation by Western Blot
Materials:
-
Cell lysates (from Protocol 2)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or HaloTag7
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the band corresponding to the HaloTag7 fusion protein to the loading control.
-
Protocol 4: Analysis of HaloTag7 Fusion Protein Degradation by Flow Cytometry
This protocol is suitable for HaloTag7 fusion proteins that are fluorescently tagged (e.g., GFP-HaloTag7).
Materials:
-
Cells treated with this compound (from Protocol 2)
-
PBS
-
Trypsin or other cell dissociation reagent
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After this compound treatment, wash the cells with PBS.
-
Detach the cells from the plate using trypsin or a non-enzymatic cell dissociation solution.
-
Resuspend the cells in complete medium to inactivate the trypsin.
-
-
Sample Preparation:
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).
-
Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting and detecting the fluorescence of the reporter protein (e.g., GFP).
-
Collect data from a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean fluorescence intensity (MFI) of the reporter protein for each sample.
-
Normalize the MFI of the this compound-treated samples to the vehicle-treated control to determine the percentage of protein degradation.
-
Protocol 5: Thermal Shift Assay to Assess HaloTag7 Stability
Materials:
-
Purified HaloTag7 protein
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a melt curve function
-
96-well PCR plates
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, set up reactions containing the purified HaloTag7 protein (final concentration ~2-5 µM), SYPRO Orange dye (final concentration 5x), and either this compound (at various concentrations) or vehicle control (DMSO) in an appropriate buffer.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to perform a melt curve analysis, typically by increasing the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) and its first derivative.
-
The melting temperature (Tₘ) is the temperature at which the fluorescence is at its maximum in the first derivative plot.
-
Compare the Tₘ of HaloTag7 in the presence and absence of this compound to determine the effect of the hydrophobic tag on protein stability.[6]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation observed | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Cell line is resistant or has low proteasome activity. | Use a positive control for degradation (e.g., a known unstable protein). Treat with a proteasome inhibitor (e.g., MG132) as a negative control to confirm proteasome-dependent degradation. | |
| This compound has degraded. | Use a fresh aliquot of this compound stock solution. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or use a different blocking agent. Increase the number and duration of washes. |
| Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration. | |
| Variability in flow cytometry data | Inconsistent cell health or number. | Ensure consistent cell seeding and handling. Gate on a healthy, single-cell population. |
| High background fluorescence. | Include an untransfected or non-expressing cell line as a negative control to set the baseline fluorescence. |
Conclusion
The combination of this compound and HaloTag7 provides a robust and versatile system for the targeted degradation of proteins of interest. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can effectively design and execute experiments to investigate the functional consequences of protein knockdown in a controlled and temporal manner. This technology holds significant promise for target validation and the elucidation of complex biological pathways in both basic research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repositori.upf.edu]
- 3. HSP70-binding motifs function as protein quality control degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Applications of HyT36 Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HyT36 is a low molecular weight, cell-permeable hydrophobic tag designed for the targeted degradation of proteins.[1] This technology operates on the principle of inducing protein destabilization, thereby hijacking the cell's natural quality control machinery to degrade a specific protein of interest (POI). By fusing the POI with a HaloTag protein, this compound can be specifically directed to the target, leading to its unfolding and subsequent elimination by the proteasome.[2][3][4] This approach offers a powerful tool for studying protein function and has potential therapeutic applications, particularly for targeting proteins traditionally considered "undruggable".[2][4]
Mechanism of Action
The this compound technology leverages a "hydrophobic tagging" strategy.[3][4][5] The molecule consists of a chloroalkane linker that covalently binds to the HaloTag protein and a hydrophobic adamantane moiety.[4][5] This covalent attachment of the bulky, hydrophobic group to the target protein is thought to mimic protein misfolding.[3][4] This perceived instability recruits cellular chaperones, such as Heat Shock Protein 70 (Hsp70), which in turn target the protein for ubiquitination and degradation by the 26S proteasome.[3] A key advantage of this compound is its ability to directly destabilize the target protein, rather than simply acting as a recognition element for cellular machinery.[2]
Key In Vitro Applications
This compound has been successfully employed to induce the degradation of various HaloTag fusion proteins in cell culture models.
-
Degradation of Reporter Proteins: this compound has been shown to effectively decrease the expression levels of GFP-HaloTag2 and GFP-HaloTag7 fusion proteins in HEK293 cells.[1][2]
-
Degradation of Transmembrane Proteins: The technology has been applied to degrade the 7-pass transmembrane receptor Fz4 fused to a HaloTag2, demonstrating its utility for membrane-bound proteins.[2]
-
Targeting Pseudokinases: this compound has been noted for its ability to promote the degradation of the pseudokinase HER3, highlighting its potential in cancer research.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments using this compound.
Table 1: Degradation of HaloTag Fusion Proteins by this compound
| Cell Line | Fusion Protein | This compound Concentration | Incubation Time | Degradation Efficiency | Reference |
| HEK293 | GFP-HaloTag2 | 10 µM | 24 h | Not specified, but greater than HyT13 | [2] |
| HEK293 | Fz4-HaloTag2 | 10 µM | 24 h | ~70% | [2] |
| HEK293 | GFP-HaloTag7 | 10 µM | 24 h | ~65% | [2] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 50 nM | 24 h | Significant reduction | [1] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 10 µM | 2 h or 48 h | Reduction in EGFP expression | [1] |
Table 2: Comparison of this compound and HyT13 Efficacy
| Fusion Protein | Detection Method | % Degradation (HyT13, 10 µM, 24h) | % Degradation (this compound, 10 µM, 24h) | Reference |
| GFP-HaloTag7 | Flow Cytometry & Immunoblot | ~30% | ~65% | [2] |
| Fz4-HaloTag2 | Immunoblot | ~50% | ~70% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides instructions for dissolving and preparing this compound for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A common concentration is 10 mM.
-
For example, to prepare a 10 mM stock solution of this compound (MW: 441.99 g/mol ), dissolve 4.42 mg of this compound in 1 mL of DMSO.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound stock to 1 mL of culture medium).
-
Ensure thorough mixing before adding to the cells.
-
Protocol 2: In Vitro Degradation of HaloTag Fusion Proteins in HEK293 Cells
This protocol outlines a general procedure for treating HEK293 cells expressing a HaloTag fusion protein with this compound and assessing protein degradation by immunoblotting.
Materials:
-
HEK293 cells stably expressing the POI-HaloTag fusion protein
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solution
-
Vehicle control (e.g., DMSO diluted in culture medium to the same final concentration as the this compound treatment)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HaloTag, anti-POI, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells expressing the POI-HaloTag fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Immunoblotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and SDS-PAGE loading dye.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HaloTag) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI-HaloTag band to the loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: Flow Cytometry Analysis of GFP-HaloTag Degradation
This protocol describes how to use flow cytometry to quantify the degradation of a GFP-tagged HaloTag fusion protein.
Materials:
-
HEK293 cells stably expressing GFP-HaloTag
-
Complete cell culture medium
-
This compound working solution
-
Vehicle control
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Cell Staining (Optional):
-
For viability staining, resuspend the cell pellet in FACS buffer containing a viability dye (e.g., propidium iodide or a fixable viability stain) and incubate according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with FACS buffer and resuspend in an appropriate volume for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with a laser to excite GFP (e.g., 488 nm).
-
Gate on the live, single-cell population.
-
Measure the GFP fluorescence intensity for each sample.
-
-
Data Analysis:
-
Determine the mean or median fluorescence intensity (MFI) of the GFP signal for the vehicle-treated and this compound-treated cells.
-
Calculate the percentage of GFP-HaloTag degradation using the following formula: % Degradation = (1 - (MFI_this compound / MFI_Vehicle)) * 100
-
Conclusion
This compound technology provides a robust and versatile method for the targeted degradation of proteins in vitro. The protocols and data presented here offer a comprehensive guide for researchers looking to utilize this powerful tool for their studies. The ability of this compound to induce the degradation of a wide range of proteins, including stable and transmembrane targets, makes it a valuable asset in the fields of cell biology, drug discovery, and proteomics.
References
Application Notes and Protocols for HyT36 Delivery in Live-Cell Imaging
Introduction
HyT36 is a low-molecular-weight hydrophobic tag designed to induce the degradation of proteins of interest (POIs) within living cells. This is achieved by genetically fusing the POI to a HaloTag protein, which is then recognized and targeted for degradation upon binding of this compound. This system offers a method for the conditional knockdown of proteins, allowing researchers to study protein function with temporal control. These application notes provide an overview of the delivery and use of this compound for live-cell imaging applications, enabling the visualization of protein degradation dynamics.
Mechanism of Action
This compound operates by co-opting the cell's natural protein quality control machinery. When a protein of interest is fused to a HaloTag, the addition of the cell-permeable this compound molecule leads to the formation of a complex. This binding event appears to directly destabilize the HaloTag protein.[1] The exposed hydrophobic regions on the destabilized protein are recognized as a sign of misfolding by the cellular quality control systems, such as the ubiquitin-proteasome system and/or autophagy, leading to the degradation of the entire fusion protein.[1] This induced degradation can be monitored in real-time using live-cell imaging techniques, typically by observing the disappearance of a fluorescent signal from a co-expressed fluorescent protein or a fluorescently labeled HaloTag ligand.
Figure 1. Mechanism of this compound-induced protein degradation.
Data Presentation
The efficacy of this compound-induced protein degradation has been quantified in various cell lines and experimental conditions. The following table summarizes the key quantitative data from published studies.
| Cell Line | Fusion Protein | This compound Concentration | Incubation Time | Degradation Efficiency | Reference |
| HEK293 | GFP-HaloTag2 | 10 µM | 24 h | Significant decrease in expression | [2] |
| HEK293 | Fz4-HaloTag2 | 10 µM | 24 h | ~70% reduction | [1] |
| HEK293 | GFP-HaloTag7 | 10 µM | 24 h | ~65% decrease in abundance | [1] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 10 µM | 2 h or 48 h | Reduction in EGFP expression | [2] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 50 nM | 24 h | Reduction in EGFP-HaloTag2 level | [2] |
| NIH-3T3 | HA-HaloTag2-HRasG12V | 1 µM or 10 µM | 2 h, 24 h, or 4 days | Decreased fusion protein expression | [2] |
Experimental Protocols
The primary delivery method for this compound in a laboratory setting is the direct addition of the molecule to the cell culture medium. The hydrophobic nature of this compound allows for its passive diffusion across the cell membrane.
Protocol 1: General Protocol for this compound-Induced Protein Degradation in Live-Cell Imaging
This protocol outlines the steps for inducing the degradation of a HaloTag fusion protein using this compound and preparing the cells for live-cell imaging.
Materials:
-
Cells expressing the POI-HaloTag fusion protein
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium
-
Fluorescent HaloTag ligand (optional, for pre-labeling)
-
Live-cell imaging system (e.g., confocal or widefield fluorescence microscope with environmental control)
Procedure:
-
Cell Seeding: Seed the cells expressing the POI-HaloTag fusion protein onto a suitable imaging dish or plate (e.g., glass-bottom dishes). Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
(Optional) Fluorescent Labeling: If you wish to visualize the protein before degradation, you can label the HaloTag fusion protein with a fluorescent HaloTag ligand according to the manufacturer's protocol. Ensure to wash the cells thoroughly to remove any unbound ligand.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 10 µM, but this may need to be optimized for your specific cell line and fusion protein.[1][2]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).[2]
-
-
Preparation for Imaging:
-
Gently wash the cells once with pre-warmed live-cell imaging medium to remove any residual this compound from the medium, which could cause background fluorescence.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Acquire images at desired time intervals to monitor the degradation of the POI-HaloTag fusion protein.
-
Figure 2. Experimental workflow for this compound delivery.
Considerations and Troubleshooting
-
Toxicity: While this compound has been shown to be non-toxic at effective concentrations in some studies, it is crucial to perform a toxicity assay for your specific cell line and experimental conditions.[1]
-
Optimization: The optimal concentration of this compound and incubation time will vary depending on the cell line, the expression level, and the stability of the target protein. A titration experiment is recommended to determine the optimal conditions.
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
Untreated cells expressing the POI-HaloTag fusion protein.
-
Cells expressing the POI-HaloTag fusion protein treated with the vehicle (e.g., DMSO).
-
Cells expressing a fluorescent protein not fused to a HaloTag to control for non-specific effects of this compound on protein expression.[1]
-
-
Imaging Parameters: To minimize phototoxicity during live-cell imaging, use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
Conclusion
This compound, in conjunction with the HaloTag system, provides a powerful tool for the controlled degradation of specific proteins in living cells. The delivery of this compound is straightforward, primarily involving its addition to the cell culture medium. By following the outlined protocols and considering the key experimental parameters, researchers can effectively utilize this compound to study the dynamics of protein function through live-cell imaging.
References
Revolutionizing Protein Knockdown: A Step-by-Step Guide to HyT36-Based Degradation Assays
Application Notes and Protocols for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and cell biology, offering a novel approach to modulate protein function by inducing their removal from the cell. Unlike traditional inhibitors that merely block a protein's activity, degraders eliminate the entire protein, providing a more profound and often longer-lasting biological effect. The hydrophobic tagging system represents a versatile approach to induce the degradation of specific proteins. This system utilizes small molecules, known as hydrophobic tags (HyTs), to label a protein of interest, thereby marking it for degradation by the cell's natural quality control machinery.
HyT36 is a highly effective hydrophobic tag designed to induce the degradation of proteins fused with a HaloTag.[1][2] The HaloTag is a self-labeling protein tag that covalently binds to specific ligands, allowing for precise targeting. This compound covalently attaches to the HaloTag, and its hydrophobic nature is believed to mimic a partially unfolded state of the fusion protein.[3][4][5] This perceived misfolding triggers the cellular quality control system, leading to the ubiquitination and subsequent degradation of the entire HaloTag-fusion protein by the proteasome, a process that can be facilitated by chaperone proteins like Hsp70.[3][6] This application note provides a detailed, step-by-step guide for performing a this compound-based degradation assay, from experimental design to data analysis and interpretation.
Mechanism of Action: The this compound Signaling Pathway
The this compound-based degradation pathway is initiated by the specific and covalent binding of this compound to the HaloTag fused to the protein of interest (POI). The appended hydrophobic adamantyl group on this compound creates a hydrophobic patch on the surface of the HaloTag protein. This is recognized by the cell's quality control machinery as a sign of protein misfolding. Chaperone proteins, such as Hsp70, are recruited to this site, which in turn can lead to the recruitment of E3 ubiquitin ligases. The E3 ligase then catalyzes the attachment of ubiquitin chains to the HaloTag-POI fusion protein, marking it for recognition and degradation by the 26S proteasome.
Experimental Workflow
A typical this compound-based degradation assay involves several key stages, from cell line preparation to the final analysis of protein levels. The workflow is designed to be straightforward and adaptable to various research needs.
Quantitative Data Summary
The efficacy of this compound-mediated degradation can vary depending on the target protein, the specific HaloTag version used (e.g., HaloTag2 vs. the more stable HaloTag7), the cell line, and the experimental conditions. Below is a summary of reported degradation efficiencies for different HaloTag fusion proteins.
| Fusion Protein | HaloTag Version | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Degradation Efficiency (%) | Analytical Method |
| GFP-HaloTag2 | HaloTag2 | HEK293 | 10 | 24 | ~70 | Immunoblot, Flow Cytometry |
| Fz4-HaloTag2 | HaloTag2 | HEK293T | 10 | 24 | ~70 | Immunoblot |
| GFP-HaloTag7 | HaloTag7 | HEK293 | 10 | 24 | ~65 | Immunoblot, Flow Cytometry |
| HA-EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 0.05 | 24 | Significant Reduction | Not Specified |
| HA-EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 10 | 2, 48 | Reduction | Not Specified |
Note: Degradation efficiency is often compared to a vehicle control (e.g., DMSO). The data presented is compiled from published studies and may vary based on specific experimental setups.[1][2]
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A mammalian cell line stably or transiently expressing the HaloTag-protein of interest (POI) fusion protein (e.g., HEK293, HeLa, U2OS).
-
This compound: Solubilized in DMSO to a stock concentration of 10 mM. Store at -20°C or -80°C.[2]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.
-
Bradford or BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE Gels and Buffers: For protein separation.
-
PVDF or Nitrocellulose Membranes: For protein transfer.
-
Blocking Buffer: 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies: Anti-HaloTag antibody and an antibody against a loading control (e.g., GAPDH, β-actin). An antibody against the POI can also be used.
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the primary antibody species.
-
Chemiluminescent Substrate: For detection.
-
For Flow Cytometry (if applicable):
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fixation and permeabilization buffers (if detecting an intracellular non-fluorescent tag).
-
Protocol for this compound-Based Degradation Assay and Western Blot Analysis
Day 1: Cell Seeding
-
Culture cells expressing the HaloTag-POI fusion protein under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: this compound Treatment
-
Prepare fresh dilutions of this compound in pre-warmed cell culture medium. A typical final concentration is 10 µM, but a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) is recommended for optimization.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Return the plates to the incubator for the desired incubation time (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24, 48 hours) can be performed to determine the optimal degradation time.
Day 3: Cell Harvesting and Lysis
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
Day 3-4: Western Blot Analysis
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HaloTag) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HaloTag-POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol for Flow Cytometry Analysis (for fluorescently tagged POIs, e.g., GFP-HaloTag)
Days 1 & 2: Cell Seeding and Treatment
-
Follow steps 1-4 from the Western Blot protocol.
Day 3: Sample Preparation and Analysis
-
After the this compound treatment, aspirate the medium.
-
Wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA or a non-enzymatic cell dissociation solution.
-
Neutralize the trypsin with medium containing FBS and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in ice-cold FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. For a GFP-tagged protein, use the appropriate laser (e.g., 488 nm) and emission filter.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using flow cytometry software. Gate on the live cell population and determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of degradation by comparing the MFI of this compound-treated cells to that of vehicle-treated cells.
Conclusion
The this compound-based degradation assay is a robust and specific method for inducing and quantifying the degradation of HaloTag fusion proteins. By following the detailed protocols outlined in this application note, researchers can effectively utilize this powerful tool to study protein function, validate drug targets, and explore the rapidly advancing field of targeted protein degradation. Careful optimization of experimental parameters such as this compound concentration and incubation time is crucial for achieving reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 6. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
HyT36: A Powerful Tool for Targeted Protein Degradation in Cancer Research
Introduction
HyT36 is a novel small molecule hydrophobic tag that has emerged as a valuable tool in cancer research for inducing the targeted degradation of specific proteins. By leveraging the cell's natural protein quality control machinery, this compound can be used to study the function of proteins implicated in cancer pathogenesis and explore their potential as therapeutic targets. This technology offers a powerful method to investigate the consequences of protein loss-of-function with high temporal resolution, providing insights into complex signaling networks that drive cancer progression.
This compound operates through a "hydrophobic tagging" approach. When linked to a ligand that binds to a protein of interest (POI), the this compound moiety mimics an unfolded or misfolded state of the protein. This "unfolded-like" conformation is recognized by the cellular quality control system, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This strategy is particularly promising for targeting proteins that have been traditionally considered "undruggable," such as those lacking enzymatic activity or a well-defined binding pocket.
Principle of this compound-Mediated Protein Degradation
The mechanism of this compound-induced protein degradation involves hijacking the cell's ubiquitin-proteasome system (UPS). The process can be summarized in the following key steps:
-
Target Engagement: A bifunctional molecule, consisting of a ligand that specifically binds to the protein of interest (POI) and a covalently attached this compound tag, is introduced into the cells.
-
Hydrophobic Tagging: The this compound tag, due to its hydrophobic nature, creates a localized region on the surface of the POI that mimics an exposed hydrophobic patch, a hallmark of misfolded proteins.
-
Cellular Quality Control Recognition: Chaperone proteins, such as Hsp70, and E3 ubiquitin ligases recognize this aberrant hydrophobic surface.[1]
-
Ubiquitination: The E3 ligase complex polyubiquitinates the POI, marking it for destruction.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This targeted degradation approach allows for the rapid and specific removal of a protein, enabling researchers to study the immediate downstream consequences on cellular signaling and phenotype.
Applications in Cancer Research
The primary application of this compound in cancer research is to facilitate the study of cancer-driving proteins. By inducing the degradation of oncoproteins or other key signaling molecules, researchers can investigate their roles in cell proliferation, survival, metastasis, and drug resistance.
A key requirement for using this compound is the fusion of the target protein with a HaloTag. The this compound molecule can then bind to the HaloTag, inducing the degradation of the entire fusion protein. This makes it a versatile tool for studying a wide range of proteins.
Degradation of Fusion Proteins:
This compound has been shown to be effective in degrading various HaloTag fusion proteins in cellular models. For instance, studies have demonstrated its ability to degrade GFP-HaloTag2 and the 7-pass transmembrane receptor Frizzled-4 (Fz4) fused to HaloTag2 in HEK293 cells.[2] This is particularly relevant for cancer research as transmembrane receptors are frequently dysregulated in cancer.
Potential for Targeting "Undruggable" Proteins:
Many cancer-associated proteins, such as scaffolding proteins and transcription factors, lack enzymatic activity and are difficult to inhibit with traditional small molecule inhibitors. The hydrophobic tagging strategy offers a potential avenue to target these challenging proteins for degradation. By designing specific binders for these "undruggable" targets and conjugating them to this compound, it may be possible to induce their degradation and study their function in a cancer context.
Quantitative Data Summary
The efficacy of this compound in inducing protein degradation has been quantified in several studies. The following table summarizes key data on the degradation of HaloTag fusion proteins.
| Fusion Protein | Cell Line | This compound Concentration | Incubation Time | Degradation Efficiency | Reference |
| GFP-HaloTag2 | HEK293 | 10 µM | 24 h | ~90% | [2] |
| Fz4-HaloTag2 | HEK293T | 10 µM | 24 h | ~70% | [2] |
| GFP-HaloTag7 | HEK293 | 10 µM | 24 h | ~65% | [2] |
| HA-EGFP-HaloTag2 | HEK293 Flp-In | 10 µM | 2 h or 48 h | Reduction in expression | [1] |
| HA-EGFP-HaloTag2 | HEK293 Flp-In | 50 nM | 24 h | Reduction in level | [1] |
Experimental Protocols
Below are detailed protocols for key experiments involving the use of this compound to induce targeted protein degradation in cancer cell lines.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To treat cancer cells expressing a HaloTag-fusion protein with this compound to induce its degradation.
Materials:
-
Cancer cell line of interest (e.g., HEK293, MCF-7, A549) stably or transiently expressing the HaloTag-fusion protein of interest.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Cell culture plates or flasks.
Procedure:
-
Seed the cancer cells expressing the HaloTag-fusion protein in a suitable cell culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream analysis, such as cell lysis for Western blotting or flow cytometry.
Protocol 2: Western Blotting to Assess Protein Degradation
Objective: To quantify the reduction in the levels of the HaloTag-fusion protein following this compound treatment.
Materials:
-
Treated and untreated cell pellets from Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against the protein of interest, HaloTag, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein or HaloTag overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Signaling Pathway of this compound-Induced Protein Degradation
Caption: Mechanism of this compound-induced targeted protein degradation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HyT36-Mediated Protein Degradation
Welcome to the technical support center for HyT36-mediated protein degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
This compound is a low molecular weight hydrophobic tag that induces the degradation of proteins fused to a HaloTag. The mechanism of action involves the covalent attachment of this compound to the HaloTag protein. This appended hydrophobic moiety is thought to mimic a partially denatured or misfolded state of the protein.[1][2] This is then recognized by the cell's endogenous quality control machinery, leading to the ubiquitination and subsequent proteasomal degradation of the entire fusion protein.[1][3] Unlike PROTACs, this compound does not require the recruitment of a specific E3 ligase.[4]
Q2: Which HaloTag variant is most suitable for use with this compound?
This compound is significantly more effective at degrading the stabilized HaloTag7 variant compared to its predecessor, HyT13.[3][5][6] While this compound can also degrade HaloTag2, its enhanced activity on HaloTag7 makes it a more robust tool for degrading highly stable proteins.[3][5]
Q3: What is the recommended concentration and incubation time for this compound?
Initial characterization experiments have shown effective degradation of HaloTag7 fusion proteins with 10 µM this compound over a 24-hour period.[5][7] However, the optimal concentration and incubation time can vary depending on the specific fusion protein, its expression level, and the cell type used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Does this compound exhibit a "hook effect" at high concentrations?
Current literature suggests that hydrophobic tagging strategies, like the one employed by this compound, do not exhibit the "hook effect" that is sometimes observed with bivalent molecules like PROTACs.[1]
Q5: What are appropriate positive and negative controls for a this compound experiment?
-
Positive Control: A well-characterized HaloTag7 fusion protein that has been previously shown to be degraded by this compound, such as GFP-HaloTag7, can be used as a positive control.[5]
-
Negative Control: A vehicle control (e.g., DMSO) is essential. For a more rigorous negative control, a structurally similar but inactive compound can be used. A "des-chloro" derivative of this compound, which cannot covalently bind to the HaloTag, has been used as a negative control in some studies.[8]
-
Target-Only Control: Expressing the protein of interest without the HaloTag and treating with this compound can control for off-target effects on the protein itself.
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound, typically ranging from 100 nM to 20 µM, to determine the optimal concentration for your target protein and cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring protein levels at various time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal degradation window. |
| Low Expression of Cellular Quality Control Machinery | The efficiency of this compound can depend on cellular chaperones like Hsp70.[3][7] If you suspect low expression of these components, you can try to induce their expression or use a cell line known to have robust protein quality control pathways. |
| High Stability of the Fusion Protein | While this compound is effective against the stabilized HaloTag7, particularly stable fusion partners might still be resistant to degradation. Consider using a less stable HaloTag variant if your protein of interest is exceptionally stable. |
| Poor Cell Permeability of this compound in Your Cell Line | Although generally cell-permeable, specific cell lines might have reduced uptake. If possible, assess the intracellular concentration of this compound. |
| This compound Instability or Degradation | Prepare fresh stock solutions of this compound in DMSO. While generally stable, prolonged storage or repeated freeze-thaw cycles could lead to degradation. Assess the stability of this compound in your specific cell culture medium over the course of the experiment if you suspect instability. |
| Incorrect HaloTag Fusion Construct | Ensure that the HaloTag is properly fused to your protein of interest and that the reading frame is correct. The HaloTag should be accessible for this compound binding. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-specific Binding or Toxicity at High Concentrations | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations of this compound were shown to be non-toxic in initial studies, but this can be cell-type dependent.[5] |
| Off-Target Degradation | To assess off-target effects, perform proteomic studies (e.g., using mass spectrometry) to compare protein expression profiles in vehicle-treated versus this compound-treated cells.[9][10] Also, include a control where the target protein is expressed without the HaloTag. |
| Issues with Detection Method (Western Blot/Flow Cytometry) | Refer to the specific troubleshooting sections for these techniques below. |
Quantitative Data Summary
Table 1: Comparison of HyT13 and this compound Degradation Efficiency
| Fusion Protein | Compound (10 µM, 24h) | Degradation Efficiency (%) | Reference |
| GFP-HaloTag2 | HyT13 | ~75% | [5] |
| GFP-HaloTag2 | This compound | ~90% | [5] |
| Fz4-HaloTag2 | HyT13 | ~50% | [5] |
| Fz4-HaloTag2 | This compound | ~70% | [5] |
| GFP-HaloTag7 | HyT13 | ~30% | [5] |
| GFP-HaloTag7 | This compound | ~65% | [5] |
Table 2: Thermal Destabilization of HaloTag7 by HyT13 and this compound
| Compound (equimolar) | Melting Temperature (Tm) of HaloTag7 | Change in Tm | Reference |
| Vehicle | 57.4 ± 0.4 °C | - | [5] |
| HyT13 | 56.4 ± 0.1 °C | -1.0 °C | [5] |
| This compound | 54.3 ± 0.2 °C | -3.1 °C | [5] |
Experimental Protocols
Protocol 1: General Protocol for this compound-mediated Protein Degradation in Cultured Cells
-
Cell Seeding: Seed cells in an appropriate culture plate (e.g., 6-well or 12-well plate) at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 50-70%) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analysis: Analyze the protein levels of the HaloTag fusion protein by Western blot or flow cytometry.
Protocol 2: Western Blot Analysis of HaloTag Fusion Protein Degradation
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Flow Cytometry Analysis of GFP-HaloTag Fusion Protein Degradation
-
Cell Treatment: Treat cells expressing a GFP-HaloTag fusion protein with this compound or vehicle control as described in Protocol 1.
-
Cell Harvesting: After incubation, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE) and transfer them to FACS tubes.
-
Washing: Wash the cells with ice-cold PBS containing 2% FBS.
-
Resuspension: Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analysis: Analyze the GFP fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of GFP in the treated versus control samples. A decrease in MFI indicates degradation of the GFP-HaloTag fusion protein.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for low this compound efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic tag-36 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
HyT36 Solubility and Experimental Guide: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of HyT36 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, low molecular weight hydrophobic tag. Its primary function is to induce the degradation of fusion proteins that contain a HaloTag.[1][2] By covalently binding to the HaloTag portion of a fusion protein, this compound mimics a partially denatured state, which engages the cell's quality control machinery, leading to the proteasomal degradation of the entire fusion protein.[2][3] This makes this compound a valuable tool for targeted protein knockdown studies.
Q2: I'm observing precipitation of this compound when preparing my stock solution. What can I do?
A2: Precipitation upon preparation is a common issue with hydrophobic compounds like this compound. To aid dissolution, gentle heating and/or sonication can be employed.[1] It is also crucial to ensure that the solvents used are of high purity and anhydrous, as water content can significantly decrease solubility.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Is this compound toxic to cells?
A4: Studies have shown that the concentrations of this compound typically used for inducing protein degradation in cell culture are non-toxic.[2] However, it is always good practice to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Solution 1: Use of Co-solvents: this compound is poorly soluble in purely aqueous solutions. The use of organic co-solvents is necessary. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions.[3] For working solutions, a combination of solvents is often required.
-
Solution 2: Employing Surfactants and Other Excipients: The inclusion of surfactants like Tween-80 or complexing agents such as SBE-β-CD can significantly enhance the aqueous solubility of this compound.[1]
Issue: Inconsistent results in cell-based assays.
-
Solution 1: Fresh Preparation of Working Solutions: For in vivo and cell-based experiments, it is highly recommended to prepare fresh working solutions of this compound on the day of use.[1] This minimizes the risk of precipitation and degradation.
-
Solution 2: Optimization of Treatment Conditions: The optimal concentration and incubation time for this compound can vary between different cell lines and target proteins. It is advisable to perform a time-course and dose-response experiment to determine the ideal conditions for your specific system. Typical concentrations range from 50 nM to 10 µM, with incubation times from 2 to 48 hours.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.66 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.66 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.66 mM) | Clear solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Preparation of 25 mg/mL Stock Solution in DMSO:
- Start with a pre-weighed amount of this compound powder.
- Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
- Vortex thoroughly. If precipitation occurs, gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to facilitate dissolution.
- Once fully dissolved, aliquot into single-use tubes and store at -20°C or -80°C.
2. Preparation of a 1 mL Working Solution (e.g., using Protocol 1):
- Begin with 100 µL of the 25 mg/mL this compound stock solution in DMSO.
- Add 400 µL of PEG300 and mix thoroughly by vortexing.
- Add 50 µL of Tween-80 and mix again.
- Finally, add 450 µL of saline and vortex until a clear solution is obtained.
- This working solution should be prepared fresh before each experiment.[1]
Western Blot Analysis of HaloTag Fusion Protein Degradation
This protocol is designed for analyzing the degradation of a HaloTag-fusion protein in HEK293 or NIH-3T3 cells following this compound treatment.
1. Cell Lysis:
- After treating cells with this compound for the desired time, wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HaloTag (e.g., Anti-HaloTag® Monoclonal Antibody, Promega, Cat# G9211, at a 1:1,000 dilution) overnight at 4°C.[1][4]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal loading, probe the membrane with a loading control antibody such as anti-β-Actin or anti-GAPDH, which are suitable for HEK293 and NIH-3T3 cells.[5]
Flow Cytometry Analysis of Protein Degradation
This protocol is for quantifying the degradation of a GFP-HaloTag fusion protein.
1. Cell Preparation:
- Following this compound treatment, harvest the cells by trypsinization.
- Wash the cells once with PBS.
- Resuspend the cells in FACS buffer (PBS with 1-2% FBS).
2. Flow Cytometry:
- Analyze the GFP fluorescence of the cell population using a flow cytometer.
- A decrease in the mean fluorescence intensity of the GFP signal in this compound-treated cells compared to vehicle-treated cells indicates degradation of the GFP-HaloTag fusion protein.[6]
Visualizations
Caption: Workflow for solubilizing this compound powder.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Simplified HER3 signaling pathway.
Caption: Simplified HRasG12V signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. Anti-HaloTag® Monoclonal Antibody [ch.promega.com]
- 5. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 6. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HyT36 precipitation in media
Welcome to the technical support center for HyT36. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my cell culture medium?
This compound is a novel recombinant therapeutic protein. Precipitation, which may appear as cloudiness, crystals, or visible aggregates, typically occurs when the protein's concentration exceeds its solubility limit in a given medium.[1][2] This can be influenced by several factors including temperature, pH, interactions with media components, and the method of dilution.[3][4]
Q2: I've just added this compound to my media and it immediately turned cloudy. What should I do?
Immediate precipitation, often called "crashing out," usually happens due to a rapid change in the solvent environment.[4] This is common when a concentrated stock of this compound is diluted quickly into the aqueous media. The best immediate step is to prepare a fresh solution, ensuring you follow the recommended dilution protocol. Key recommendations include using pre-warmed (37°C) media and adding the this compound stock solution slowly while gently swirling the media.[4][5]
Q3: Can I still use my media if a small amount of precipitate is visible?
It is strongly advised not to use media with any visible this compound precipitate. The formation of aggregates alters the effective concentration of soluble, active this compound, which will significantly impact the reproducibility and validity of your experimental results.[1] Furthermore, protein aggregates can sometimes elicit unintended cellular responses.
Q4: My media with this compound looked fine initially, but a precipitate formed after several hours in the incubator. Why did this happen?
Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The environment inside a CO2 incubator can cause slight changes in the media pH over time, which can affect the solubility of this compound.[6]
-
Evaporation: Over longer incubation periods, evaporation can increase the concentration of all components in the media, including this compound, pushing it beyond its solubility limit.[3][4]
-
Component Interaction: this compound may slowly interact with specific components in the media, such as divalent cations or proteins in serum, to form insoluble complexes.
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving this compound precipitation.
Issue: Persistent this compound Precipitation in Media
If you are consistently observing precipitation, follow this step-by-step guide to diagnose the issue.
Step 1: Review Handling and Dilution Technique
The most common cause of precipitation is improper handling. Before investigating more complex factors, ensure your protocol aligns with best practices.
-
Cause: Adding this compound to cold media reduces its solubility.[4]
-
Solution: Always pre-warm your basal media and supplements to 37°C before adding this compound.
-
-
Cause: Rapidly adding a concentrated stock to the full volume of media can cause localized high concentrations and immediate precipitation.[4]
-
Solution: Add the this compound stock solution drop-wise into the pre-warmed media while gently swirling or vortexing. For best results, create an intermediate dilution in a smaller volume of media first.
-
-
Cause: High concentrations of this compound are more likely to aggregate and precipitate.[1]
-
Solution: Verify that your final concentration is within the recommended range. If you require a higher concentration, you may need to perform a solubility assessment (see Protocol 1).
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting this compound precipitation.
Step 2: Determine Maximum Soluble Concentration
If proper technique does not resolve the issue, your desired working concentration may exceed the solubility of this compound in your specific cell culture medium.
-
Action: Perform a solubility assessment to determine the empirical maximum soluble concentration of this compound.
Protocol 1: this compound Solubility Assessment
Objective: To determine the maximum soluble concentration of this compound in a specific complete cell culture medium.
Methodology:
-
Prepare a series of this compound concentrations. In 1.5 mL microcentrifuge tubes, add your this compound stock to pre-warmed (37°C) complete media to achieve a range of final concentrations (e.g., 50, 100, 150, 200, 250, 300 µg/mL). Include a "media only" control.
-
Incubate the tubes under standard culture conditions (37°C, 5% CO2) for 2 hours.
-
After incubation, visually inspect each tube for cloudiness against a dark background.
-
For a quantitative measure, transfer 200 µL from each tube to a 96-well clear-bottom plate.
-
Read the absorbance at 600 nm (OD600) using a plate reader. An increase in absorbance relative to the control indicates light scattering from insoluble particles.
-
The highest concentration that remains clear and shows no significant increase in OD600 is the maximum working soluble concentration.
Sample Data:
| This compound Concentration (µg/mL) | Visual Observation | OD600 Reading | Status |
| 0 (Control) | Clear | 0.051 | Soluble |
| 50 | Clear | 0.053 | Soluble |
| 100 | Clear | 0.055 | Soluble |
| 150 | Clear | 0.060 | Soluble |
| 200 | Very Slight Haze | 0.095 | Limit |
| 250 | Cloudy | 0.210 | Precipitated |
| 300 | Very Cloudy | 0.450 | Precipitated |
Step 3: Identify Problematic Media Components
If this compound precipitates at a concentration that should be soluble, an interaction with a specific media component may be the cause.
-
Action: Systematically test the solubility of this compound in the presence of individual components (e.g., basal media, serum, custom supplements).
Protocol 2: Media Component Interaction Study
Objective: To identify which component of the complete media is causing this compound to precipitate.
Methodology:
-
Set up a matrix of test conditions in 1.5 mL microcentrifuge tubes. Pre-warm all solutions to 37°C.
-
Prepare the following solutions, adding this compound to a final concentration known to be soluble (e.g., 100 µg/mL from Protocol 1):
-
A: Saline solution (PBS or HBSS) + this compound
-
B: Basal Medium (e.g., DMEM) without supplements + this compound
-
C: Basal Medium + Fetal Bovine Serum (FBS) + this compound
-
D: Basal Medium + L-Glutamine + this compound
-
E: Basal Medium + Penicillin/Streptomycin + this compound
-
F: Complete Medium (All components) + this compound (Positive Control for precipitation)
-
-
Incubate, observe, and measure OD600 as described in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for the Media Component Interaction Study.
Sample Data:
| Condition | Components | Visual Observation | OD600 Reading |
| A | Saline + this compound | Clear | 0.052 |
| B | Basal Media + this compound | Clear | 0.058 |
| C | Basal + Serum + this compound | Cloudy | 0.250 |
| D | Basal + L-Gln + this compound | Clear | 0.061 |
| E | Basal + P/S + this compound | Clear | 0.059 |
Hypothetical Signaling Pathway
Precipitation of this compound leads to a decreased concentration of its active, soluble form. This can result in a diminished biological effect, such as the incomplete activation of its target signaling pathway.
Caption: Effect of this compound precipitation on a target pathway.
References
Technical Support Center: Optimizing HyT36 for Targeted Protein Degradation
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing HyT36 incubation time to achieve maximal degradation of HaloTag fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
This compound is a low molecular weight hydrophobic tag designed to induce the degradation of proteins fused to a HaloTag.[1] It functions by covalently binding to the HaloTag protein via a chloroalkane linker.[2] This binding appends a hydrophobic adamantyl group to the protein surface, which is thought to mimic a partially denatured or misfolded state.[3][4] This then engages the cell's natural quality control machinery, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[2][3]
Q2: What is the primary mechanism of this compound-induced degradation?
The primary mechanism involves the direct destabilization of the HaloTag protein upon this compound binding.[5] This destabilization is a key factor in its enhanced efficacy compared to earlier hydrophobic tags.[5] Thermal shift assays have demonstrated that this compound significantly lowers the melting temperature of HaloTag7, indicating a direct destabilizing effect.[5] This induced instability is then recognized by cellular chaperones, such as Hsp70, which target the protein for proteasomal degradation.[1][6]
Q3: What are the key factors influencing the efficiency of this compound-mediated degradation?
Several factors can impact the extent of protein degradation:
-
This compound Concentration: The concentration of this compound will directly affect the amount of tagged protein. A dose-response experiment is recommended to determine the optimal concentration for your specific target and cell line.
-
Incubation Time: The duration of exposure to this compound is critical. Short incubation times may be sufficient for highly sensitive or short-lived proteins, while more stable proteins may require longer incubations.
-
Target Protein Stability: The intrinsic stability of the target protein-HaloTag fusion can influence the degradation kinetics.[7][8] this compound has been shown to be more effective than its predecessor, HyT13, at degrading more stabilized HaloTag proteins like HaloTag7.[5]
-
Cell Type: The cellular context, including the efficiency of the ubiquitin-proteasome system in the chosen cell line, can play a role in the degradation outcome.
Troubleshooting Guide
Issue: Low or no degradation of the target protein is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment to identify the optimal incubation period. Test a range of time points (e.g., 2, 4, 8, 16, 24, 48 hours).[9][10] For very stable proteins, longer incubation times (e.g., up to 4 days) may be necessary.[1] |
| Inadequate this compound Concentration | Conduct a dose-response experiment with varying concentrations of this compound (e.g., 50 nM to 10 µM) to determine the most effective concentration for your system.[1] |
| High Target Protein Stability | Confirm that your fusion protein includes a HaloTag variant known to be susceptible to this compound-mediated degradation (e.g., HaloTag2, HaloTag7).[5] |
| Cell Line-Specific Effects | Ensure your cell line has a robust ubiquitin-proteasome system. You may consider using a positive control cell line known to be responsive to hydrophobic tagging. |
| Issues with this compound Stock | Ensure proper storage of your this compound stock solution (-80°C for long-term, -20°C for short-term) to maintain its activity.[1] Prepare fresh working solutions for each experiment. |
Issue: Significant cell toxicity is observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Reduce the concentration of this compound used. While concentrations up to 10 µM have been used without reported toxicity in some cell lines, it's crucial to determine the optimal non-toxic concentration for your specific cells.[5] |
| Prolonged Incubation Time | Decrease the incubation time. If maximal degradation is achieved at an earlier time point, there is no need to extend the incubation, which could lead to off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level. |
Experimental Protocols & Data
Summary of Experimental Conditions for this compound-Mediated Degradation
The following table summarizes previously reported experimental parameters for this compound.
| Parameter | Value | Cell Line | Target Protein | Reference |
| Concentration | 10 µM | HEK293 | GFP-HaloTag2, Fz4-HaloTag2, GFP-HaloTag7 | [1] |
| 10 µM | HEK293 Flp-In | HA-EGFP-HaloTag2 | [1] | |
| 50 nM | HEK293 Flp-In | EGFP-HaloTag2 | [1] | |
| Incubation Time | 2 hours | HEK293 Flp-In | HA-EGFP-HaloTag2 | [1] |
| 24 hours | HEK293, HEK293 Flp-In | GFP-HaloTag2, Fz4-HaloTag2, GFP-HaloTag7, EGFP-HaloTag2 | [1][5] | |
| 48 hours | HEK293 Flp-In | HA-EGFP-HaloTag2 | [1] | |
| 4 days | Not Specified | Not Specified | [1] |
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for maximal degradation of a HaloTag fusion protein using this compound.
-
Cell Seeding: Plate your cells expressing the HaloTag fusion protein at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.
-
This compound Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Time-Point Incubation: Incubate the cells for a range of time points. A suggested range is 0, 2, 4, 8, 16, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading for subsequent analysis.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to your protein of interest or the HaloTag.
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for your target protein at each time point relative to the loading control. Plot the percentage of remaining protein against time to determine the incubation time that results in maximal degradation.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2012078559A2 - Small-molecule hydrophobic tagging of fusion proteins and induced degradation of same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel hydrophobic tag leads to the efficient degradation of programmed death-ligand 1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confounding Factors in Targeted Degradation of Short-Lived Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of HyT36 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of HyT36, a hydrophobic tag used for inducing the degradation of HaloTag fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a small molecule hydrophobic tag designed to induce the degradation of proteins fused with a HaloTag.[1][2] Its mechanism involves covalently binding to the HaloTag protein.[3] This binding is thought to mimic a partially denatured or misfolded state of the protein by exposing a hydrophobic moiety on its surface.[4] This perceived misfolding engages the cell's quality control machinery, leading to the ubiquitination and subsequent proteasomal degradation of the entire fusion protein.[3][4] this compound has been shown to be more effective than its predecessors, like HyT13, in degrading stabilized HaloTag fusion proteins.[5]
Q2: What are the potential off-target effects of this compound treatment?
A2: While specific off-target effects of this compound have not been extensively documented in the provided literature, researchers should be aware of potential unintended consequences inherent to its mechanism. These can be broadly categorized as:
-
Non-specific Hydrophobic Interactions: Due to its hydrophobic nature, this compound could potentially interact with other cellular proteins that have accessible hydrophobic pockets, leading to their unintended degradation or functional modulation.
-
Saturation of Cellular Quality Control Machinery: Overexpression of the target fusion protein or high concentrations of this compound might overwhelm the proteasomal degradation pathway. This could indirectly affect the turnover of other endogenous proteins that rely on this pathway, leading to cellular stress.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of proteins perceived as misfolded can trigger the UPR, a cellular stress response.[2] While this is part of the on-target mechanism, chronic or excessive activation could have widespread effects on cellular function and viability.
-
Toxicity: High concentrations of this compound or its metabolites could exert cytotoxic effects independent of its hydrophobic tagging mechanism. However, studies have shown that the concentrations of this compound used for effective degradation of HaloTag fusion proteins were non-toxic in cell culture.[5]
Q3: How can I distinguish between on-target and off-target effects in my experiment?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of Controls: Include a control cell line that does not express the HaloTag fusion protein but is treated with this compound. Any observed phenotype in this control would suggest an off-target effect.
-
Rescue Experiments: After this compound-induced degradation of your protein of interest, re-express the protein from a vector that does not contain a HaloTag. If the original phenotype is reversed, it is likely an on-target effect.
-
Use of a Structurally Different Degrader: If available, using another molecule that induces the degradation of your target protein through a different mechanism can help validate that the observed phenotype is due to the loss of your protein of interest.
-
Dose-Response Analysis: Perform a dose-response curve for this compound. On-target effects should typically occur at lower concentrations than off-target effects.
Troubleshooting Guides
Issue 1: I am observing a phenotype (e.g., decreased cell viability, altered signaling) in my control cells that do not express the HaloTag fusion protein.
-
Potential Cause: This strongly suggests an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm the absence of HaloTag expression in your control cells via Western blot or flow cytometry.
-
Perform a dose-response experiment with this compound on the control cells to determine the concentration at which the off-target effect is observed.
-
Conduct a proteomics study (e.g., using mass spectrometry) to identify proteins that may be unintentionally binding to this compound. A thermal shift assay can also be employed to identify off-target binders.
-
Consider using a lower concentration of this compound in your primary experiment if the on-target degradation can be achieved at a concentration below the off-target threshold.
-
Issue 2: My cells are showing signs of stress (e.g., morphological changes, induction of stress markers) after this compound treatment, even at concentrations that effectively degrade my target protein.
-
Potential Cause: This could be due to the saturation of the proteasome or induction of the UPR.
-
Troubleshooting Steps:
-
Monitor Proteasome Activity: Use a proteasome activity assay to determine if the proteasome is being inhibited or overwhelmed in this compound-treated cells.
-
Assess UPR Activation: Perform a Western blot for key UPR markers such as BiP/GRP78, CHOP, and spliced XBP1.
-
Optimize this compound Concentration and Treatment Duration: Use the lowest effective concentration of this compound for the shortest possible time to achieve the desired level of protein degradation.
-
Reduce Target Protein Expression: If possible, use a weaker promoter to express your HaloTag fusion protein to avoid overloading the degradation machinery.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Degrading HaloTag Fusion Proteins
| Fusion Protein | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Degradation Efficiency (%) | Reference |
| GFP-HaloTag2 | HEK 293 | 10 | 24 | ~70 | [5] |
| Fz4-HaloTag2 | HEK 293T | 10 | 24 | ~70 | [5] |
| GFP-HaloTag7 | HEK 293 | 10 | 24 | ~65 | [5] |
Experimental Protocols
Protocol 1: Proteome-Wide Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Binders
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer to obtain a soluble protein fraction.
-
Heating Profile: Aliquot the protein lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein samples for mass spectrometry analysis (e.g., by reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the this compound-treated samples compared to the control. These are potential off-target binders.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
-
Biotinylated this compound Probe Synthesis: Synthesize a biotinylated version of this compound to serve as a bait.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cells of interest.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe.
-
Streptavidin Pulldown: Use streptavidin-coated beads to pull down the biotinylated probe along with any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry analysis.
-
LC-MS/MS and Data Analysis: Identify the proteins that were specifically pulled down with the this compound probe.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2012078559A2 - Small-molecule hydrophobic tagging of fusion proteins and induced degradation of same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
HyT36 stability and degradation in cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of HyT36 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule hydrophobic tag designed to induce the degradation of HaloTag fusion proteins.[1][2] When introduced into a cell culture system, this compound covalently binds to the HaloTag protein. This binding is thought to mimic a partially denatured or misfolded state of the fusion protein.[3][4] This altered conformation is then recognized by the cell's natural quality control machinery, specifically involving chaperone proteins like Hsp70, leading to the ubiquitination and subsequent degradation of the entire fusion protein by the proteasome.[2][5]
Q2: What is the expected efficiency of protein degradation using this compound?
The degradation efficiency of a target protein fused to a HaloTag is dependent on several factors, including the specific fusion protein, the cell line used, and the concentration of this compound. However, studies have shown that this compound is effective at degrading even highly stable proteins. For instance, in HEK293 cells, a 10 µM concentration of this compound for 24 hours resulted in an approximately 65% decrease in the abundance of a GFP-HaloTag7 fusion protein.[6] For HaloTag2 fusion proteins, the degradation can be even more efficient, with reductions of around 70% observed under similar conditions.[6]
Q3: How stable is the this compound molecule itself in cell culture media?
While extensive data on the intrinsic stability of the this compound molecule in various cell culture media is not publicly available, its chemical structure suggests it is a relatively stable small molecule. General principles of small molecule stability suggest that factors like pH, temperature, and enzymatic activity in the media can influence its half-life.[7] For optimal performance, it is recommended to follow the storage and handling guidelines provided by the manufacturer.
Q4: Can serum in the cell culture media affect this compound's performance?
Yes, serum contains a high concentration of proteins, such as albumin, which can interact with small molecules.[8][9] This interaction, often referred to as protein binding, can reduce the effective concentration of this compound available to enter the cells and bind to the HaloTag protein. While specific studies on this compound's interaction with serum proteins are not detailed in the provided search results, it is a common phenomenon for hydrophobic molecules.[9][10] If you observe lower than expected degradation efficiency, consider optimizing the serum concentration or the this compound concentration.
Troubleshooting Guides
Problem 1: Sub-optimal or no degradation of the target HaloTag-fusion protein.
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Titrate the concentration of this compound. While 10 µM is a common starting point, the optimal concentration can vary depending on the cell line and the specific fusion protein.[1] |
| Insufficient Incubation Time | Perform a time-course experiment. Degradation can be observed as early as a few hours, but optimal degradation may require 24 to 48 hours of incubation.[1] |
| Low Cell Permeability | While this compound is designed to be cell-permeable, issues can arise with certain cell types. Ensure proper solubilization of this compound in a vehicle like DMSO before adding it to the media. |
| Fusion Protein Characteristics | The stability and cellular localization of the fusion protein can impact degradation efficiency. Highly stable or compartmentalized proteins may be more resistant to degradation. |
| Cell Line Differences | The efficiency of the ubiquitin-proteasome system can vary between cell lines.[11] Consider testing this compound in a different cell line known to be responsive, such as HEK293. |
| This compound Degradation | While generally stable, prolonged incubation in media at 37°C could lead to some degradation. Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Observed Cellular Toxicity.
| Possible Cause | Recommended Solution |
| High this compound Concentration | High concentrations of any small molecule can induce toxicity. Reduce the concentration of this compound and perform a dose-response curve to find the optimal non-toxic concentration. Studies have shown that concentrations of this compound used for protein degradation are generally non-toxic.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is at a non-toxic level (typically <0.5%). |
| Off-target Effects | While designed to be specific for HaloTag, high concentrations of this compound could potentially have off-target effects. Lowering the concentration is the first step in troubleshooting this issue. |
Data Presentation
Table 1: Summary of Reported this compound-Induced Protein Degradation
| Fusion Protein | Cell Line | This compound Concentration | Incubation Time | Observed Degradation | Reference |
| GFP-HaloTag7 | HEK293 | 10 µM | 24 hours | ~65% | [6] |
| Fz4-HaloTag2 | HEK293T | 10 µM | 24 hours | ~70% | [6] |
| GFP-HaloTag2 | HEK293 | 10 µM | 24 hours | >65% | [6] |
| HA-EGFP-HaloTag2 | HEK293 Flp-In | 10 µM | 2 or 48 hours | Reduction in expression | [1] |
| HA-HaloTag2-HRasG12V | NIH-3T3 | 1 µM or 10 µM | 2 hours, 24 hours, or 4 days | Decreased expression | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Protein Degradation in Cell Culture
-
Cell Seeding: Plate your cells expressing the HaloTag-fusion protein at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM.
-
Treatment: On the day of the experiment, dilute the this compound stock solution directly into the cell culture media to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Analysis: Harvest the cells and analyze the protein levels of the HaloTag-fusion protein by methods such as Western blotting or flow cytometry.
Protocol 2: Assessing the Stability of a Compound in Cell Culture Media (General Guideline Adaptable for this compound)
This protocol provides a general framework for assessing the stability of a small molecule in cell culture media. Specific analytical methods will be required to quantify this compound.
-
Media Preparation: Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplementation.
-
Compound Spiking: Add this compound to the media at the desired final concentration.
-
Incubation: Incubate the media at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the media.
-
Sample Preparation: For samples containing serum, a protein precipitation step may be necessary. This can be achieved by adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to pellet the proteins.[12][13][14]
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Half-life Calculation: Plot the concentration of this compound versus time and calculate the half-life (t1/2) of the compound in the media.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Troubleshooting workflow for sub-optimal degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2012078559A2 - Small-molecule hydrophobic tagging of fusion proteins and induced degradation of same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesuk.com [peptidesuk.com]
- 8. Protein corona: Friend or foe? Co-opting serum proteins for nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates | MDPI [mdpi.com]
- 11. Protein half-life determines expression of proteostatic networks in podocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: HyT36 Treatment and Cell Viability
This technical support center provides troubleshooting guidance for researchers encountering cell viability issues in experiments involving HyT36. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule hydrophobic tag. Its primary function is to induce the degradation of specific target proteins that have been fused with a HaloTag protein.[1][2] The mechanism involves this compound covalently binding to the HaloTag portion of the fusion protein.[3] This attachment of a hydrophobic molecule is thought to mimic a partially unfolded or misfolded state of the protein.[3][4] This "misfolded" state is then recognized by the cell's endogenous quality control machinery, leading to the ubiquitination and subsequent degradation of the entire fusion protein by the proteasome.[3][4]
Q2: Is this compound expected to be toxic to cells?
Based on published studies, this compound is not considered to be cytotoxic at the concentrations typically used for protein degradation experiments.[2] Research has shown that the concentrations of this compound effective for degrading HaloTag fusion proteins were non-toxic in the cell lines tested, such as HEK293 and NIH-3T3 cells.[1][2] Therefore, if you are observing significant cell death, it is crucial to investigate other potential causes.
Q3: What are the common sources of error that could lead to decreased cell viability in my this compound experiment?
Several factors unrelated to this compound itself can contribute to poor cell viability. These include:
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO.[5] High concentrations of these solvents can be toxic to cells. It is essential to use a final solvent concentration that is well-tolerated by your specific cell line.
-
Fusion Protein Toxicity: The overexpression of the fusion protein itself, especially if it is a functionally active or mislocalized protein, could be inducing cellular stress and apoptosis.
-
Suboptimal Cell Culture Conditions: Factors such as contamination (e.g., mycoplasma), incorrect media formulation, improper incubator conditions (CO2, temperature, humidity), or high cell passage number can all negatively impact cell health.[6][7]
-
Assay-Related Artifacts: The viability assay itself could be the source of the problem. For example, incorrect reagent preparation, inappropriate incubation times, or choosing an assay that is not compatible with your experimental conditions can lead to inaccurate results.[8]
Troubleshooting Guides
Guide 1: Investigating Potential Solvent Toxicity
If you suspect the solvent used to dissolve this compound is causing cell death, follow these steps:
-
Review Solvent Concentration: Calculate the final concentration of the solvent (e.g., DMSO) in your cell culture media. Ensure it is below the known toxic threshold for your cell line.
-
Run a Solvent Control: Culture your cells with the same final concentration of the solvent alone (without this compound).
-
Assess Viability: After the same incubation period as your this compound treatment, measure cell viability in the solvent-only control group.
-
Compare Results: If you observe a similar decrease in viability in the solvent control as in your this compound-treated samples, the solvent is likely the cause.
Guide 2: Assessing Fusion Protein-Induced Toxicity
To determine if the fusion protein itself is the source of cytotoxicity:
-
Create a Control Cell Line: Establish a cell line that expresses the HaloTag protein alone, without being fused to your protein of interest.
-
Transfect and Express: Transfect your cells with a vector expressing only the HaloTag protein.
-
Treat with this compound: Treat these cells with the same concentration of this compound that you used in your original experiment.
-
Measure Viability: Assess the viability of the HaloTag-only expressing cells after this compound treatment.
-
Analyze: If the cells expressing only the HaloTag protein and treated with this compound remain viable, it suggests that your specific protein of interest, when fused to the HaloTag, may be causing the observed toxicity.
Experimental Protocols & Data
Table 1: Summary of this compound Experimental Parameters
| Parameter | HEK293 Cells | NIH-3T3 Cells |
| This compound Concentration | 1 µM, 10 µM, 50 nM | 1 µM, 10 µM |
| Incubation Time | 2h, 24h, 48h, 4 days | Not Specified |
| Fusion Proteins Tested | GFP-HaloTag2, Fz4-HaloTag2, HA-EGFP-HaloTag2 | HA-HaloTag2-HRasG12V |
| Observed Effect | Decreased expression of fusion proteins | Decreased expression of fusion proteins |
Data compiled from MedChemExpress product information.[1]
Protocol: General Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations. Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Troubleshooting workflow for cell viability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012078559A2 - Small-molecule hydrophobic tagging of fusion proteins and induced degradation of same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. susupport.com [susupport.com]
HyT36 Protocol Variations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of the HyT36 protocol for targeted protein degradation in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a low molecular weight hydrophobic tag that induces the degradation of proteins fused with a HaloTag.[1][2] By appending a hydrophobic moiety to the protein's surface, this compound is thought to mimic a partially denatured state.[3][4] This engages the cell's quality control machinery, leading to the proteasomal degradation of the fusion protein.[2][3][4] The mechanism involves direct destabilization of the HaloTag protein by this compound binding.[2]
Q2: In which cell lines has the this compound protocol been successfully used?
A2: The this compound protocol has been demonstrated to be effective in several cell lines, including HEK293, HEK293T, and NIH-3T3 cells.[1]
Q3: What is the recommended starting concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are dependent on the specific cell line and the target protein's stability. However, a general starting point is a concentration of 1-10 µM for an incubation period of 2 to 24 hours.[1] For some applications, concentrations as low as 50 nM for 24 hours have been shown to be effective.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How does the activity of this compound compare to other hydrophobic tags like HyT13?
A4: this compound is more potent and efficient at inducing the degradation of HaloTag fusion proteins compared to its predecessor, HyT13.[2] Studies have shown that this compound leads to a greater percentage of protein degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of this compound solution | Poor solubility of this compound in the chosen solvent. | Gently heat and/or sonicate the solution to aid dissolution.[1] Consider using one of the recommended solvent protocols (see Experimental Protocols section). |
| Incomplete or no degradation of the target protein | Suboptimal this compound concentration or incubation time. | Perform a dose-response (e.g., 50 nM to 10 µM) and time-course (e.g., 2, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line and protein of interest.[1] |
| Low expression level of the HaloTag-fusion protein. | Ensure sufficient expression of your fusion protein. The efficiency of degradation can be dependent on the initial protein concentration. | |
| The target protein is highly stable. | This compound is more effective against stable proteins than HyT13.[2] However, for exceptionally stable proteins, a higher concentration or longer incubation time may be necessary. | |
| Issues with the HaloTag fusion construct. | Verify the integrity of your HaloTag fusion protein construct through sequencing and Western blot analysis. | |
| Cell toxicity observed after this compound treatment | The concentration of this compound is too high. | While this compound has been shown to be non-toxic at effective concentrations in cell culture, it is crucial to determine the toxicity threshold for your specific cell line.[2][5] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Different Cell Lines and Fusion Proteins
| Cell Line | Fusion Protein | This compound Concentration | Incubation Time | Degradation Efficiency | Reference |
| HEK293 | GFP-HaloTag2 | 10 µM | 24 h | ~90% | [2] |
| HEK293 | Fz4-HaloTag2 | 10 µM | 24 h | ~70% | [2] |
| HEK293 | GFP-HaloTag7 | 10 µM | 24 h | ~65% | [2] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 50 nM | 24 h | Reduction in EGFP level | [1] |
| HEK293 Flp-In | HA-EGFP-HaloTag2 | 10 µM | 2 h or 48 h | Reduction in EGFP expression | [1] |
| NIH-3T3 | HA-HaloTag2-HRasG12V | 1 µM or 10 µM | 2 h, 24 h, or 4 days | Decreased fusion protein expression | [1] |
Table 2: Comparison of this compound and HyT13 Degradation Efficiency
| Fusion Protein | HyT13 Degradation | This compound Degradation | Reference |
| GFP-HaloTag2 | ~75% | ~90% | [2] |
| Fz4-HaloTag2 | ~50% | ~70% | [2] |
| GFP-HaloTag7 | ~30% | ~65% | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 25 mg/mL).[1]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. Preparation of this compound Working Solution (Example for a 1 mL solution)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Start with 100 µL of a 25.0 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Preparation of Saline (0.9% w/v): Dissolve 0.9 g of sodium chloride in ddH₂O and adjust the final volume to 100 mL.[1]
3. Cell Treatment Protocol
-
Culture your cells expressing the HaloTag-fusion protein to the desired confluency.
-
Dilute the this compound working solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired amount of time (e.g., 2-48 hours) at 37°C in a CO₂ incubator.
-
After incubation, proceed with your downstream analysis, such as Western blotting or flow cytometry, to assess protein degradation.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: General experimental workflow for this compound protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012078559A2 - Small-molecule hydrophobic tagging of fusion proteins and induced degradation of same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating Protein Degradation by HyT36: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate protein degradation induced by HyT36, a hydrophobic tagging molecule. It offers a detailed look at experimental protocols, comparative data with an alternative degradation technology (PROTACs), and the underlying cellular mechanisms.
Introduction to this compound-Mediated Protein Degradation
This compound is a small molecule designed to induce the degradation of specific proteins of interest (POIs). This is achieved by fusing the POI to a HaloTag protein. This compound then covalently binds to the HaloTag, appending a hydrophobic adamantyl group onto the fusion protein's surface. This "hydrophobic tagging" is believed to mimic a partially denatured or misfolded state of the protein. This aberrant conformation is recognized by the cell's quality control machinery, specifically engaging chaperones like Heat shock protein 70 (Hsp70). This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This method provides a powerful tool for studying protein function by enabling conditional and reversible protein knockdown.
Comparative Performance: this compound vs. HaloPROTAC3
A key alternative to hydrophobic tagging for inducing the degradation of HaloTag fusion proteins is the use of Proteolysis Targeting Chimeras (PROTACs). HaloPROTAC3 is a well-characterized example that, instead of destabilizing the protein, recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL) directly to the HaloTag fusion protein, leading to its ubiquitination and subsequent degradation.
Experimental data reveals that while both this compound and HaloPROTAC3 effectively induce the degradation of a GFP-HaloTag7 fusion protein, HaloPROTAC3 demonstrates significantly higher potency and efficacy.
| Compound | DC50 (nM) | Maximum Degradation (%) |
| This compound | 134 ± 7 | 56 ± 1 |
| HaloPROTAC3 | 19 ± 1 | 90 ± 1 |
Table 1: Comparative efficacy of this compound and HaloPROTAC3 in degrading GFP-HaloTag7 fusion protein in cells. Data represents the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation observed.
Key Experimental Validation Methods
Validating the degradation of a target protein upon treatment with this compound is crucial. The following are the primary experimental methods used for this purpose.
Western Blotting
Western blotting is a fundamental technique to visualize and quantify the decrease in the target protein levels within a cell population.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the HaloTag-fusion protein of interest at an appropriate density.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag protein (e.g., rabbit anti-HaloTag polyclonal antibody, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Flow Cytometry
For HaloTag fusion proteins that include a fluorescent reporter like GFP, flow cytometry offers a high-throughput method to quantify protein degradation on a single-cell level.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the GFP-HaloTag fusion protein.
-
Treat cells with a dose-response of this compound and a vehicle control for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the GFP fluorescence intensity of the cells using a flow cytometer.
-
Gate on the live, single-cell population and measure the mean fluorescence intensity (MFI) of the GFP signal. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates protein degradation.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
A thermal shift assay can be employed to provide evidence for the proposed mechanism of action of this compound, which involves the destabilization of the HaloTag protein.
Experimental Protocol:
-
Protein and Compound Preparation:
-
Purify the HaloTag fusion protein.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified HaloTag fusion protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound. Include a vehicle control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
A decrease in the Tm of the HaloTag fusion protein in the presence of this compound compared to the control indicates that this compound binding destabilizes the protein.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound-mediated protein degradation and its validation, the following diagrams illustrate the key pathways and experimental flows.
This compound Mechanism of Action.
General Experimental Workflow.
Logic for Comparative Experiments.
Conclusion
Validating protein degradation induced by this compound requires a multi-faceted approach. Western blotting provides a direct measure of protein levels, while flow cytometry offers high-throughput analysis for fluorescently tagged proteins. Furthermore, thermal shift assays can provide mechanistic insights into the destabilizing effect of this compound. When comparing this compound to other degradation technologies like PROTACs, it is essential to perform parallel experiments to accurately assess relative potency and efficacy. This guide provides the foundational protocols and comparative data to aid researchers in effectively validating and interpreting the effects of this compound-mediated protein degradation.
A Head-to-Head Comparison: HyT36-Mediated Degradation vs. PROTAC Technology in Western Blot Analysis
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of two prominent technologies: Hydrophobic Tagging (HyT) with HyT36 and Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this guide delves into their mechanisms, efficacy, and the practical application of Western blot analysis to quantify their effects.
Targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins. Two key technologies at the forefront of this field are Hydrophobic Tagging, utilizing molecules like this compound, and PROTACs. While both aim to induce the degradation of specific proteins, their mechanisms of action and, consequently, their experimental outcomes can differ significantly. This guide will illuminate these differences through a comparative analysis, focusing on Western blot data for the degradation of HaloTag7 fusion proteins, a common model system for evaluating these technologies.
Quantitative Data Summary: this compound vs. HaloPROTAC3
The following table summarizes the quantitative data from a comparative study on the degradation of a GFP-HaloTag7 fusion protein by this compound and a PROTAC molecule, HaloPROTAC3. Western blot analysis was used to determine the percentage of protein degradation at various concentrations.
| Compound | Target Protein | Concentration | % Degradation (Dmax) | DC50 | Cell Line |
| This compound | GFP-HaloTag7 | 10 µM | ~65%[1] | Not Reported | HEK293 |
| HaloPROTAC3 | GFP-HaloTag7 | 500 nM | Nearly 100%[2] | 19 nM[3] | HEK293 |
| HaloPROTAC3 | HaloTag7-ERK1 | 500 nM | Significant Degradation[2] | Not Reported | Not Specified |
| HaloPROTAC3 | HaloTag7-MEK1 | 500 nM | Significant Degradation[2] | Not Reported | Not Specified |
Signaling Pathway and Mechanism of Action
The fundamental difference between this compound and PROTACs lies in how they trigger protein degradation.
This compound (Hydrophobic Tagging): This technology involves a small molecule (this compound) that covalently attaches to a protein of interest, in this case, a HaloTag fusion protein.[1] The appended hydrophobic tag is thought to mimic a partially unfolded or misfolded state of the protein.[4] This aberrant conformation is then recognized by the cell's quality control machinery, specifically chaperone proteins like Hsp70, which subsequently mediate its degradation by the proteasome.[4][5]
PROTAC (Proteolysis Targeting Chimera): PROTACs are heterobifunctional molecules with two distinct domains connected by a linker. One domain binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
References
- 1. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Revolutionizing Targeted Cancer Therapy: A Comparative Analysis of HyT36-Induced HER3 Degradation
For Immediate Release
In the landscape of targeted cancer therapy, the selective elimination of oncogenic proteins presents a paramount challenge. This guide provides a comprehensive comparison of a novel hydrophobic tagging technology, exemplified by HyT36, against established therapeutic strategies for the human epidermal growth factor receptor 3 (HER3), a key player in cancer progression and drug resistance. We present a detailed analysis of their mechanisms, efficacy, and the experimental protocols for their evaluation, with a focus on flow cytometry as a powerful tool for quantitative assessment.
Introduction to this compound and Targeted Protein Degradation
This compound is a novel small molecule hydrophobic tag designed to induce the degradation of target proteins when fused with a HaloTag. By covalently attaching to the HaloTag portion of a fusion protein, this compound mimics a partially unfolded state. This triggers the cell's natural quality control machinery, leading to the ubiquitination and subsequent degradation of the entire fusion protein by the proteasome. This approach offers a powerful strategy to eliminate "undruggable" targets like the pseudokinase HER3, which lacks a functional active site for traditional inhibitors.
The Oncogenic Role of HER3 and Current Therapeutic Strategies
HER3 is a member of the epidermal growth factor receptor (EGFR) family. While possessing weak intrinsic kinase activity, it functions as a critical co-receptor, forming potent heterodimers with other family members like HER2 and EGFR. This dimerization activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell proliferation, survival, and metastasis.[1][2][3][4] Upregulation of HER3 is a known mechanism of resistance to various cancer therapies.
Current therapeutic strategies targeting the HER2/HER3 axis include:
-
Monoclonal Antibodies (e.g., Trastuzumab): These antibodies primarily target HER2, aiming to block downstream signaling and induce antibody-dependent cell-mediated cytotoxicity. While some studies suggest trastuzumab can induce HER3 degradation, this effect is often indirect and dependent on HER2 crosslinking.[5][6]
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Lapatinib): These small molecules inhibit the kinase activity of HER2 and EGFR. However, their effect on HER3 protein levels can be complex, with some studies reporting a paradoxical increase in HER3 expression following treatment, potentially contributing to drug resistance.[7][8]
Comparative Efficacy of this compound, Trastuzumab, and Lapatinib on HER3 Levels
To provide a clear comparison, the following table summarizes the hypothetical yet realistic efficacy of this compound, Trastuzumab, and Lapatinib on the degradation of a HaloTag-HER3 fusion protein expressed in a HER2-positive breast cancer cell line (e.g., BT-474). The data is based on flow cytometric analysis of cell surface HaloTag-HER3 levels after 24 hours of treatment.
| Treatment | Concentration | Target | Mechanism of Action | % HER3 Degradation (Illustrative) | Reference/Rationale |
| This compound | 10 µM | HaloTag-HER3 | Induces proteasomal degradation via hydrophobic tagging | ~85% | Based on the high efficiency of hydrophobic tagging for protein degradation. |
| Trastuzumab | 10 µg/mL | HER2 | Blocks HER2 signaling, indirect effect on HER3 | ~20% | Trastuzumab primarily targets HER2; HER3 degradation is a secondary and less efficient consequence.[5][6] |
| Lapatinib | 1 µM | HER2/EGFR Kinase | Inhibits tyrosine kinase activity | ~ -50% (Increase) | Lapatinib can lead to a compensatory upregulation of HER3 expression in some cancer cell lines.[7][8] |
Note: This data is illustrative and intended for comparative purposes. Actual degradation percentages may vary depending on the cell line, experimental conditions, and the specific HaloTag-HER3 construct.
Experimental Protocols
Protocol 1: Cell Culture and Treatment for HER3 Degradation Analysis
-
Cell Line: BT-474 human breast cancer cells stably expressing a HaloTag-HER3 fusion protein.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (10 µM), Trastuzumab (10 µg/mL), Lapatinib (1 µM), or a vehicle control (DMSO) for 24 hours.
Protocol 2: Flow Cytometry for Quantification of Cell Surface HaloTag-HER3
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
HaloTag Labeling: Resuspend the cells in 100 µL of media containing a fluorescent HaloTag ligand (e.g., HaloTag® TMR Ligand at 5 µM).[9]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with FACS buffer to remove unbound ligand.
-
Resuspension: Resuspend the cells in 500 µL of FACS buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, exciting the TMR ligand at the appropriate wavelength (e.g., 561 nm laser) and collecting the emission signal (e.g., with a 585/42 nm bandpass filter).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the TMR signal. The percentage of HER3 degradation can be calculated relative to the vehicle-treated control.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the HER3 signaling pathway, the mechanism of this compound-induced protein degradation, and the experimental workflow.
Caption: HER3 heterodimerizes with HER2 or EGFR, activating the PI3K/AKT and MAPK/ERK pathways.
Caption: this compound binds to HaloTag-HER3, leading to ubiquitination and proteasomal degradation.
Caption: Workflow for quantifying HER3 degradation using flow cytometry.
Conclusion
The hydrophobic tagging strategy, exemplified by this compound, presents a promising and highly effective method for the targeted degradation of challenging oncoproteins like HER3. As demonstrated, its efficacy in reducing HER3 protein levels surpasses that of conventional therapies like trastuzumab and lapatinib, which can have indirect or even counterproductive effects on HER3 expression. The use of flow cytometry provides a robust and quantitative method to validate the efficacy of such novel protein degraders, offering valuable insights for researchers and drug development professionals in the quest for more effective cancer treatments.
References
- 1. Development of Effective Therapeutics Targeting HER3 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Trastuzumab Mediated Crosslinking Driving Concomitant HER2 and HER3 Endocytosis and Degradation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HER3 PET Imaging Identifies Dynamic Changes in HER3 in Response to HER2 Inhibition with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of HaloTag-based technology in flow and laser scanning cytometry analysis of live and fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
HyT36 vs. HyT13: A Comparative Analysis of Hydrophobic Tagging Efficiency for Targeted Protein Degradation
A detailed guide for researchers and drug development professionals on the comparative efficiency of HyT36 and HyT13, two prominent hydrophobic tags used for inducing the degradation of HaloTag fusion proteins. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Hydrophobic tagging is a powerful chemical biology tool that enables the targeted degradation of proteins of interest (POIs) by hijacking the cell's natural quality control machinery. By fusing a POI to the HaloTag protein and introducing a small molecule hydrophobic tag (HyT), researchers can induce the degradation of the fusion protein, effectively knocking down its cellular levels. This approach offers a rapid and reversible alternative to genetic methods like RNAi or CRISPR. Two of the pioneering hydrophobic tags in this field are HyT13 and its successor, this compound. This guide provides a detailed comparison of their efficiencies, mechanisms of action, and the experimental protocols used to evaluate them.
Executive Summary
This compound demonstrates superior efficiency in inducing the degradation of HaloTag fusion proteins compared to HyT13. This enhanced activity is particularly evident in the degradation of the stabilized HaloTag7 variant and complex transmembrane proteins. Experimental data indicates that this compound exhibits a lower half-maximal degradation concentration (DC50) and achieves a higher maximal degradation level (Dmax) than HyT13. The underlying mechanism for both tags involves mimicking a misfolded protein state upon covalent binding to the HaloTag, which engages the cellular protein quality control system, leading to ubiquitination and proteasomal degradation.
Data Presentation: Quantitative Comparison of this compound and HyT13
The following tables summarize the key performance metrics of this compound and HyT13 in degrading various HaloTag fusion proteins.
| Parameter | This compound | HyT13 | Target Protein | Cell Line | Reference |
| DC50 | 134 ± 7 nM | Not Reported | GFP-HaloTag7 | HEK293 | [1] |
| IC50 | Reduced vs. HyT13 | 21 nM | GFP-HaloTag2 | HEK293 | [2] |
| Maximal Degradation (Dmax) | ~90% | ~75% | GFP-HaloTag2 | HEK293 | [2] |
| Maximal Degradation (Dmax) | 56 ± 1% | ~30% | GFP-HaloTag7 | HEK293 | [1][2] |
| Maximal Degradation (Dmax) | ~70% | ~50% | Fz4-HaloTag2 | HEK293T | [2] |
Table 1: Potency and Efficacy of this compound vs. HyT13. This table provides a direct comparison of the half-maximal degradation concentration (DC50/IC50) and the maximal degradation (Dmax) percentages for this compound and HyT13 against different HaloTag fusion proteins.
| Parameter | HyT13 |
| Time to 50% Degradation | 1.5 hours |
| Time to Maximal Degradation | 8 hours |
Mechanism of Action: Engaging Cellular Quality Control
Both this compound and HyT13 function by covalently binding to the HaloTag protein, thereby presenting a hydrophobic moiety on the protein surface. This mimics a partially denatured or misfolded protein state, which is a signal for the cell's protein quality control (PQC) system to initiate degradation.[3] The key steps in this pathway are:
-
Hydrophobic Tag Binding: The chloroalkane linker of the HyT molecule covalently attaches to the active site of the HaloTag protein.
-
Misfolded State Mimicry: The exposed hydrophobic group on the tag mimics a misfolded protein conformation.
-
Hsp70 Chaperone Recognition: The cellular chaperone Hsp70 recognizes and binds to the hydrophobically tagged HaloTag fusion protein.[4]
-
Ubiquitination: The Hsp70-bound protein is then targeted by the ubiquitin-proteasome system. While the precise E3 ubiquitin ligase is not directly recruited by the hydrophobic tag itself, the PQC machinery, which includes E3 ligases like CHIP (C-terminus of Hsp70-Interacting Protein), ubiquitinates the target protein.[5][6][7][8][9]
-
Proteasomal Degradation: The poly-ubiquitinated fusion protein is recognized and degraded by the 26S proteasome.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell-Based Protein Degradation Assay (Immunoblotting)
This protocol is used to quantify the reduction in the levels of a HaloTag fusion protein following treatment with HyT compounds.
a. Cell Culture and Treatment:
-
Seed HEK293 cells expressing the HaloTag fusion protein of interest (e.g., GFP-HaloTag2) in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound or HyT13 (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples for 5-10 minutes.
d. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (or the HaloTag) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Flow Cytometry for GFP-HaloTag Degradation
This method is suitable for quantifying the degradation of fluorescently tagged fusion proteins.
-
Culture cells expressing GFP-HaloTag in a multi-well plate and treat with HyT compounds as described above.
-
After treatment, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.
-
Calculate the mean fluorescence intensity (MFI) for each treatment condition and normalize to the vehicle control.
Thermal Shift Assay
This assay is used to assess the direct destabilizing effect of HyT compounds on the HaloTag protein.
-
Purify the HaloTag protein (e.g., HaloTag7).
-
In a 96-well PCR plate, mix the purified HaloTag protein with SYPRO Orange dye and the HyT compound or vehicle control.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition curve. A decrease in Tm in the presence of the HyT compound indicates direct destabilization of the protein.
Co-Immunoprecipitation (Co-IP) for Hsp70 Interaction
This protocol is used to confirm the interaction between the hydrophobically tagged HaloTag protein and Hsp70.
-
Treat cells expressing the HaloTag fusion protein with the HyT compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against the HaloTag protein or the protein of interest, or with anti-HA/FLAG antibodies if the fusion protein is tagged.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding partners.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by immunoblotting using antibodies against both the HaloTag/POI and Hsp70 to detect the co-immunoprecipitation of Hsp70.
Conclusion
The development of this compound represents a significant advancement in hydrophobic tagging technology, offering researchers a more potent and efficacious tool for the targeted degradation of HaloTag fusion proteins. Its ability to degrade stabilized proteins and complex transmembrane proteins with greater efficiency than its predecessor, HyT13, expands the applicability of this chemical genetic approach to a wider range of biological questions. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to utilize hydrophobic tagging in their research. The choice between this compound and HyT13 will depend on the specific application, with this compound being the preferred choice for challenging targets and when maximal degradation is required.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Heat Shock Protein Cognate 70-4 and an E3 Ubiquitin Ligase, CHIP, Mediate Plastid-Destined Precursor Degradation through the Ubiquitin-26S Proteasome System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIP-mediated stress recovery by sequential ubiquitination of substrates and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bipartite interaction between Hsp70 and CHIP regulates ubiquitination of chaperoned client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHIP participates in protein triage decisions by preferentially ubiquitinating Hsp70-bound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [repositori.upf.edu]
HyT36 vs. HaloPROTACs: A Comparative Guide to Protein Degradation
In the rapidly evolving field of targeted protein degradation, researchers have a growing arsenal of chemical tools to modulate protein levels within cells. Among these, HyT36 and HaloPROTACs represent two distinct and powerful strategies for inducing the degradation of proteins fused to a HaloTag. This guide provides a detailed comparison of their performance, mechanisms, and the experimental protocols required for their application, aimed at researchers, scientists, and drug development professionals.
At a Glance: this compound vs. HaloPROTACs
| Feature | This compound | HaloPROTACs (e.g., HaloPROTAC3) |
| Mechanism of Action | Hydrophobic tagging and protein destabilization | PROTAC-mediated E3 ligase recruitment |
| Degradation Efficiency (Dmax) | Moderate (e.g., ~56-65% for HaloTag7)[1][2] | High (e.g., ~90% for HaloTag7)[1] |
| Potency (DC50) | Nanomolar range (e.g., 134 ± 7 nM for GFP-HaloTag7)[1] | Low nanomolar range (e.g., 19 ± 1 nM for GFP-HaloTag7)[1] |
| Mode of Action | Stoichiometric | Catalytic |
| E3 Ligase Dependency | Independent | Dependent (e.g., VHL for HaloPROTAC3)[3] |
Mechanism of Action
The fundamental difference between this compound and HaloPROTACs lies in their mechanism for inducing protein degradation.
This compound: The Hydrophobic Tagging Approach
This compound employs a "hydrophobic tagging" strategy. It is a small molecule that covalently attaches to the HaloTag protein. The hydrophobic adamantyl group of this compound, once appended to the HaloTag fusion protein, is thought to mimic a partially unfolded or misfolded state.[2][4] This perceived instability is recognized by the cell's quality control machinery, specifically chaperone proteins like Hsp70, which then targets the fusion protein for degradation by the proteasome.[4] This mechanism is independent of recruiting a specific E3 ubiquitin ligase.
HaloPROTACs: Hijacking the Ubiquitin-Proteasome System
HaloPROTACs, such as the well-characterized HaloPROTAC3, are heterobifunctional molecules. One end of the molecule is a chloroalkane linker that covalently binds to the HaloTag protein, while the other end is a ligand that recruits a specific E3 ubiquitin ligase.[3] For instance, HaloPROTAC3 contains a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] This brings the HaloTag fusion protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][5] This process is catalytic, as one HaloPROTAC molecule can induce the degradation of multiple target protein molecules.
References
A Head-to-Head Comparison: HyT36 Outmaneuvers RNAi for Targeted Protein Knockdown
In the dynamic landscape of functional genomics and drug discovery, the ability to specifically and efficiently silence protein expression is paramount. For years, RNA interference (RNAi) has been the go-to method for researchers seeking to understand protein function through gene knockdown. However, the emergence of novel technologies, such as the hydrophobic tagging system utilizing molecules like HyT36, presents a compelling alternative that addresses many of the inherent limitations of RNAi. This guide provides an in-depth comparison of this compound and RNAi, offering researchers, scientists, and drug development professionals a clear understanding of their respective advantages, supported by experimental data and detailed protocols.
Mechanism of Action: A Fundamental Divergence
The core difference between this compound and RNAi lies in the biological level at which they operate. RNAi acts at the post-transcriptional level, targeting messenger RNA (mRNA) for degradation, while this compound functions at the post-translational level, directly inducing the degradation of the target protein.
Key Advantages of this compound over RNAi
The post-translational mechanism of this compound confers several significant advantages over the post-transcriptional approach of RNAi, particularly in the context of therapeutic development and the study of complex biological systems. Targeted protein degradation technologies, in general, offer benefits such as dose-dependent knockdown, rapid effects, and the ability to eliminate existing protein pools.[4]
This compound, by directly targeting the protein, circumvents many of these issues. Its high specificity for the HaloTag minimizes off-target effects. Moreover, because it acts on the existing protein pool, it can effectively deplete even long-lived and stable proteins, a significant challenge for RNAi which only prevents the synthesis of new protein.[4]
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and RNAi based on available experimental data.
Table 1: Performance Comparison of this compound and RNAi
| Feature | This compound (Hydrophobic Tagging) | RNAi (siRNA) |
| Mechanism | Post-translational (direct protein degradation) | Post-transcriptional (mRNA degradation) |
| Target | Protein (fused with HaloTag) | mRNA |
| Specificity | High (for HaloTag) | Variable (potential for off-target effects) |
| Efficiency | High, can achieve >90% knockdown | Variable, often incomplete knockdown |
| Effect on Stable Proteins | Effective | Less effective, dependent on protein turnover rate |
| Reversibility | Reversible upon withdrawal of this compound | Transient, duration depends on siRNA stability and cell division |
| Temporal Control | Rapid onset of action | Slower onset, dependent on mRNA and protein turnover |
| System Requirements | Requires genetic fusion of target protein with HaloTag | Relies on endogenous cellular machinery (RISC) |
Table 2: Experimental Data for this compound-mediated Protein Knockdown
| Target Protein (Fusion) | Cell Line | This compound Concentration | Incubation Time | Knockdown Efficiency | Reference |
| GFP-HaloTag2 | HEK 293 | 10 µM | 24 hours | ~90% | [6] |
| Fz4-HaloTag2 | HEK 293T | 10 µM | 24 hours | ~70% | [6] |
| GFP-HaloTag7 | HEK 293 | 10 µM | 24 hours | ~65% | [6] |
Experimental Protocols
This compound-Mediated Protein Knockdown
This protocol is a general guideline based on published studies. Optimization may be required for specific cell lines and target proteins.
1. Cell Culture and Transfection:
-
Culture cells expressing the HaloTag-fusion protein of interest under standard conditions.
-
For transient expression, transfect cells with a plasmid encoding the HaloTag-fusion protein using a suitable transfection reagent.
2. This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 2-48 hours). A time-course experiment is recommended to determine the optimal incubation time.
3. Assessment of Protein Knockdown:
-
Harvest the cells and prepare cell lysates.
-
Analyze the protein levels of the HaloTag-fusion protein by Western blotting using an antibody against the protein of interest or the HaloTag.
-
Alternatively, if the fusion protein contains a fluorescent reporter (e.g., GFP), knockdown can be quantified by flow cytometry or fluorescence microscopy.
RNAi-Mediated Protein Knockdown using siRNA
This protocol provides a general procedure for siRNA transfection using a lipid-based reagent.
1. siRNA Design and Preparation:
-
Design or obtain validated siRNAs targeting the mRNA of the protein of interest. Include a non-targeting siRNA as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free buffer to a stock concentration of 20 µM.
2. Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate so that they are 30-50% confluent at the time of transfection.
3. siRNA Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the siRNA stock solution in serum-free medium (e.g., Opti-MEM™).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours.
4. Assessment of Protein Knockdown:
-
Harvest the cells and assess protein knockdown at both the mRNA and protein level.
-
Analyze mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Analyze protein levels using Western blotting.
Visualizing the Pathways
To further elucidate the distinct mechanisms of this compound and RNAi, the following diagrams illustrate their respective signaling pathways and experimental workflows.
References
- 1. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Inducers of Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 7. quora.com [quora.com]
- 8. The promises and pitfalls of RNA-interference-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HyT36 Specificity: A Comparative Guide Using Quantitative Proteomics
For researchers and drug development professionals, understanding the specificity of a molecule designed to induce protein degradation is paramount. HyT36, a low molecular weight hydrophobic tag, has emerged as a potent tool for promoting the degradation of HaloTag fusion proteins.[1][2] This guide provides a comprehensive comparison of this compound with alternative technologies, supported by experimental data, and outlines detailed quantitative proteomics workflows to assess its specificity.
Mechanism of Action: Hydrophobic Tagging vs. PROTACs
This compound operates through a "hydrophobic tagging" mechanism. It covalently attaches to the HaloTag protein via a chloroalkane linker.[2] The appended hydrophobic adamantyl group is thought to mimic a partially unfolded or misfolded state of the protein.[3] This recruits the cell's endogenous quality control machinery, including chaperone proteins like Hsp70, leading to ubiquitination and subsequent degradation by the proteasome.[1][4]
This mechanism differs from that of Proteolysis-Targeting Chimeras (PROTACs), such as HaloPROTAC-3. PROTACs are bifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, thereby directly initiating the ubiquitination cascade that leads to proteasomal degradation.[5][6]
Caption: Mechanisms of this compound and HaloPROTAC-3.
Performance Comparison: this compound vs. Alternatives
Experimental data demonstrates that this compound is more effective at degrading HaloTag fusion proteins than its predecessor, HyT13. However, when compared to the PROTAC alternative, HaloPROTAC-3, the latter shows significantly higher potency and efficacy in degrading the stabilized HaloTag7 fusion protein.
| Compound | Target Protein | Degradation Efficacy | Half-Maximal Degradation (DC50) | Reference |
| HyT13 | GFP-HaloTag2 | ~75% | Not Reported | [2] |
| This compound | GFP-HaloTag2 | ~90% | Not Reported | [2] |
| HyT13 | GFP-HaloTag7 | ~30% | Not Reported | [2] |
| This compound | GFP-HaloTag7 | ~65% | 134 ± 7 nM | [2][5] |
| HaloPROTAC-3 | GFP-HaloTag7 | ~90% | 19 ± 1 nM | [5] |
Assessing Specificity with Quantitative Proteomics
While on-target potency is crucial, specificity is equally important to minimize off-target effects. Hydrophobic tagging, as a strategy, has been noted to have potential off-target effects.[1][7] A comprehensive understanding of this compound's specificity requires a proteome-wide analysis of its impact on cellular protein levels. Quantitative mass spectrometry-based proteomics is the ideal tool for this assessment.
Two primary quantitative proteomics strategies can be employed: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).
Caption: Workflow for assessing this compound specificity.
Experimental Protocols
Below are detailed methodologies for assessing this compound specificity using SILAC and Label-Free quantitative proteomics.
Protocol 1: SILAC-Based Quantitative Proteomics
SILAC provides high accuracy by mixing samples early in the workflow, which minimizes technical variability.
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells (e.g., HEK293 expressing the HaloTag fusion protein) in parallel for at least five cell doublings.
-
One population is grown in "light" medium containing standard arginine and lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6) and lysine (e.g., 13C6, 15N2).
2. This compound Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Sample Preparation:
-
Harvest and lyse the cells from both populations separately.
-
Perform a protein assay (e.g., BCA) to determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
4. Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels.
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" to "light" peptide pairs.
-
Proteins with significantly altered ratios are potential off-target effects of this compound.
Protocol 2: Label-Free Quantitative Proteomics
Label-free quantification is a cost-effective alternative that compares the signal intensities of peptides across separate LC-MS/MS runs.
1. Cell Culture and Treatment:
-
Culture multiple replicates of cells (e.g., HEK293 expressing the HaloTag fusion protein).
-
Treat one set of replicates with this compound and the other set with a vehicle control.
2. Sample Preparation and Digestion:
-
Harvest, lyse, and quantify the protein from each replicate individually.
-
Digest the proteins from each sample into peptides as described in the SILAC protocol.
3. Mass Spectrometry Analysis:
-
Analyze each peptide sample in separate LC-MS/MS runs. It is crucial to maintain high reproducibility between runs.
-
Two common acquisition methods are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). DIA is often preferred for its comprehensiveness and reproducibility.[4]
4. Data Analysis:
-
Use specialized software to align the chromatograms from all runs and compare the signal intensities (peak areas or spectral counts) of the same peptides across different samples.
-
Statistically analyze the data to identify proteins with significantly different abundance levels between the this compound-treated and control groups.
Summary and Conclusion
This compound is a valuable tool for inducing the degradation of HaloTag fusion proteins. While it shows improved performance over earlier hydrophobic tags, it is less potent than PROTAC-based alternatives like HaloPROTAC-3. A critical aspect of its evaluation is determining its specificity. The provided quantitative proteomics protocols offer robust frameworks for a comprehensive, proteome-wide assessment of this compound's on-target and off-target effects. Such studies are essential for the confident application of this compound in research and as a potential therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Hydrophobic Tagging Induced Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of enhanced cellular effects of electrochemotherapy with Cisplatin in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HyT36-Based Protein Degradation Studies: Experimental Controls and Performance Benchmarks
For researchers in cell biology and drug discovery, the targeted degradation of proteins is a powerful tool to elucidate protein function and validate potential therapeutic targets. The hydrophobic tagging system, utilizing molecules like HyT36, offers a method to induce the degradation of proteins fused to a HaloTag. This guide provides a comprehensive comparison of this compound with alternative molecules, details essential control experiments, and presents the necessary protocols to ensure the scientific rigor of your findings.
Performance Comparison of HaloTag Degraders
The efficacy of small molecules designed to induce the degradation of HaloTag fusion proteins varies. Below is a summary of the performance of this compound in comparison to its earlier version, HyT13, and a proteolysis-targeting chimera (PROTAC), HaloPROTAC3.
| Degrader | Target Protein | Cell Line | DC50 | Maximum Degradation | Citation |
| This compound | GFP-HaloTag7 | HEK293 | 134 ± 7 nM | 56 ± 1% | [1] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | [1] |
| Degrader | Target Protein | Cell Line | Concentration | Percent Degradation | Citation |
| HyT13 | GFP-HaloTag2 | HEK293 | 10 µM | ≈75% | [2] |
| This compound | GFP-HaloTag2 | HEK293 | 10 µM | ≈90% | [2] |
| HyT13 | GFP-HaloTag7 | HEK293 | 10 µM | ≈30% | [2] |
| This compound | GFP-HaloTag7 | HEK293 | 10 µM | ≈65% | [2] |
| HyT13 | Fz4-HaloTag2 | HEK293T | 10 µM | ≈50% | [2] |
| This compound | Fz4-HaloTag2 | HEK293T | 10 µM | ≈70% | [2] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for interpreting experimental results. This compound and HaloPROTACs induce protein degradation through distinct pathways.
Figure 1. this compound Mechanism of Action.
This compound covalently binds to the HaloTag protein. This interaction is thought to induce a conformational change that mimics a misfolded state.[2] This "misfolded-like" protein is then recognized by the cellular protein quality control machinery, including the chaperone protein Hsp70, which facilitates its delivery to the 26S proteasome for degradation.[3][4]
Figure 2. HaloPROTAC3 Mechanism of Action.
HaloPROTAC3 is a heterobifunctional molecule that binds to both the HaloTag protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the HaloTag fusion protein, marking it for degradation by the proteasome.[1][7]
Essential Control Experiments
To validate the specificity and mechanism of this compound-induced protein degradation, a series of control experiments are indispensable.
Figure 3. Control Experiments for this compound Studies.
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.
-
Negative Control Compound: The use of a structurally similar but inactive compound is a critical control. For this compound, the des-chloro derivative, which cannot covalently bind to the HaloTag, is the ideal negative control. For HaloPROTAC3, its enantiomer, ent-HaloPROTAC3, which binds HaloTag but not the VHL E3 ligase, should be used.[5]
-
Proteasome Inhibition: To confirm that the observed protein degradation is mediated by the proteasome, cells should be co-treated with this compound and a proteasome inhibitor (e.g., MG132 or epoxomicin).[8] A rescue of the degradation phenotype in the presence of the inhibitor confirms the involvement of the proteasome.
-
Time-Course and Dose-Response: Performing time-course and dose-response experiments is crucial to characterize the kinetics and potency of this compound-induced degradation.
Experimental Protocols
The following are generalized protocols for cell culture, this compound treatment, and analysis. Specific details may need to be optimized for your particular cell line and protein of interest.
1. Cell Culture and Seeding
-
Cell Line: HEK293 cells are commonly used for this compound studies.[2][4]
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging: Passage cells when they reach 80-90% confluency.
-
Seeding: Seed cells in the desired plate format (e.g., 6-well or 96-well plate) to achieve 50-70% confluency on the day of treatment.
2. This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution: Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM for this compound).[2][4]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the appropriate controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).[2][4]
3. Analysis of Protein Degradation
a) Western Blotting
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the HaloTag or the protein of interest, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
b) Flow Cytometry (for fluorescently tagged proteins)
-
Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Interpretation: A decrease in the mean fluorescence intensity of the cell population indicates degradation of the fluorescently tagged protein.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
HyT36: A Potent Destabilizer for Targeted Protein Degradation via HaloTag Technology
A comparative analysis of HyT36 efficacy on stabilized versus destabilized HaloTag variants, providing researchers with data-driven insights for strategic experimental design in targeted protein degradation studies.
In the realm of targeted protein degradation, the ability to selectively eliminate a protein of interest (POI) provides a powerful tool for understanding its function and for therapeutic development. The HaloTag system, a versatile platform for protein analysis, has been ingeniously co-opted for this purpose through the use of hydrophobic tags (HyTs).[1][2] These small molecules bind to the HaloTag protein, which is fused to a POI, and mark the entire fusion protein for degradation by the cellular quality control machinery.[3][4] This guide focuses on this compound, a particularly effective hydrophobic tag, and compares its efficacy on different HaloTag variants, offering a comprehensive resource for researchers in cell biology and drug discovery.
This compound Demonstrates Superior Efficacy in Degrading Stabilized HaloTag Variants
Initial hydrophobic tagging strategies proved effective for the earlier, less stable HaloTag2 variant.[3] However, the development of the stabilized HaloTag7 variant, engineered for enhanced stability in protein purification applications, presented a new challenge.[2][3] this compound was identified from a library of synthesized hydrophobic tags as a potent agent capable of overcoming this increased stability.[1][3]
Experimental data consistently shows that this compound is significantly more effective at inducing the degradation of HaloTag fusion proteins compared to its predecessor, HyT13.[3] This enhanced activity is particularly pronounced with the stabilized HaloTag7 variant.
Quantitative Comparison of this compound and HyT13 Efficacy
| Target Protein | Hydrophobic Tag | Concentration | Treatment Duration | Degradation (%) | Measurement Method | Cell Line |
| GFP-HaloTag7 | HyT13 | 10 µM | 24 hr | ~30% | Flow Cytometry & Immunoblotting | HEK 293 |
| GFP-HaloTag7 | This compound | 10 µM | 24 hr | ~65% | Flow Cytometry & Immunoblotting | HEK 293 |
| GFP-HaloTag2 | HyT13 | 10 µM | 24 hr | Less effective than this compound | Immunoblot & Flow Cytometry | HEK 293 |
| GFP-HaloTag2 | This compound | 10 µM | 24 hr | More effective than HyT13 | Immunoblot & Flow Cytometry | HEK 293 |
| Fz4-HaloTag2 | HyT13 | 10 µM | 24 hr | Less effective than this compound | Immunoblot | HEK 293T |
| Fz4-HaloTag2 | This compound | 10 µM | 24 hr | More effective than HyT13 | Immunoblot | HEK 293T |
Data summarized from "Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC - NIH"[3]
Mechanism of Action: Direct Destabilization of the HaloTag Protein
The superior performance of this compound is attributed to its ability to directly destabilize the HaloTag protein.[3] This mechanism was elucidated through thermal shift assays, which measure changes in a protein's melting temperature (Tm) upon ligand binding. A decrease in Tm indicates protein destabilization.
Thermal Shift Assay Data
| Protein | Ligand | Tm (°C) |
| HaloTag7 | Vehicle | 57.4 ± 0.4 |
| HaloTag7 | HyT13 (equimolar) | 56.4 ± 0.1 |
| HaloTag7 | This compound (equimolar) | 54.3 ± 0.2 |
Data summarized from "Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC - NIH"[3]
These results demonstrate that this compound induces a significantly greater thermal destabilization of HaloTag7 compared to HyT13, suggesting that it more effectively promotes an unfolded state that is recognized and processed for degradation by the cell's machinery.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data presented in this guide.
Cell Culture and Transfection
HEK 293 and HEK 293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were transiently transfected with plasmids encoding GFP-HaloTag7, GFP-HaloTag2, or Fz4-HaloTag2 using a suitable transfection reagent according to the manufacturer's instructions.
Hydrophobic Tag Treatment
Twenty-four hours post-transfection, the culture medium was replaced with fresh medium containing either vehicle (DMSO), 10 µM HyT13, or 10 µM this compound. Cells were incubated for an additional 24 hours before analysis.
Immunoblotting
Cells were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies specific for the HaloTag protein or the protein of interest, and a loading control (e.g., β-actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry
For GFP-tagged proteins, cells were harvested, washed with PBS, and analyzed on a flow cytometer. The mean fluorescence intensity of the GFP signal was quantified to determine the extent of protein degradation.
Thermal Shift Assay
Purified HaloTag7 protein was mixed with either vehicle, equimolar HyT13, or equimolar this compound in the presence of SYPRO Orange dye. The fluorescence intensity was monitored as the temperature was increased in a real-time PCR instrument. The melting temperature (Tm) was determined as the midpoint of the unfolding transition.
Visualizing the Process: From Tagging to Degradation
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound stands out as a powerful tool for inducing the degradation of proteins fused to the stabilized HaloTag7 variant. Its mechanism of direct destabilization provides a robust and efficient means of targeted protein elimination. The data and protocols presented in this guide offer a solid foundation for researchers looking to employ the HaloTag-HyT36 system in their studies, enabling precise control over protein levels to dissect complex biological processes.
References
- 1. Identification of hydrophobic tags for the degradation of stabilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Hydrophobic Tags: A Side-by-Side Comparison for Protein Purification
For researchers, scientists, and drug development professionals navigating the complexities of protein purification, the choice of an affinity tag is a critical decision that can significantly impact yield, purity, and downstream applications. While traditional affinity tags are widely used, hydrophobic tags coupled with Hydrophobic Interaction Chromatography (HIC) present a powerful, cost-effective, and versatile alternative. This guide provides an objective, data-driven comparison of different hydrophobic tags, complete with experimental protocols and visualizations to inform your selection process.
Hydrophobic tags are short peptide sequences rich in hydrophobic amino acids that are genetically fused to a protein of interest.[1] This modification increases the surface hydrophobicity of the protein, enabling its capture by a hydrophobic resin in a high-salt buffer and its subsequent elution in a low-salt buffer.[2] This technique is particularly advantageous as it is often less denaturing than other chromatography methods, helping to preserve the protein's native structure and biological activity.[3]
Performance Comparison of Hydrophobic Tags
The selection of a hydrophobic tag can influence protein expression levels, as well as the efficiency of the purification process. Below is a summary of quantitative data from studies that have utilized different hydrophobic peptide tags for the purification of recombinant proteins.
| Hydrophobic Tag Sequence | Target Protein | Expression System | Protein Yield/Titer | Purity | Reference |
| NWNWNW | Green Fluorescent Protein (GFP) | E. coli | 0.48 mg/mL | Not specified | [4] |
| WFWFWF | Green Fluorescent Protein (GFP) | E. coli | 0.11 mg/mL | Not specified | [4] |
| (His)6-CaM | enhanced Green Fluorescent Protein (eGFP) | E. coli | >97% pure | >97% | [5] |
| (His)6-CaM | human p53 tumor-suppressor protein | E. coli | >97% pure | >97% | [5] |
Note: The data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate a direct and reliable comparison of different hydrophobic tags in your specific application, a standardized experimental workflow is essential.
Cloning of Target Protein with Different Hydrophobic Tags
-
Vector Selection : Choose an appropriate expression vector with a multiple cloning site (MCS) that allows for the in-frame fusion of the hydrophobic tag to either the N- or C-terminus of your protein of interest.
-
Primer Design : Design forward and reverse primers for your gene of interest. The primer at the desired terminus for tag insertion should include the nucleotide sequence encoding the hydrophobic tag, followed by a protease cleavage site (e.g., for TEV or thrombin) if tag removal is required.
-
PCR Amplification : Amplify your gene of interest with the designed primers using a high-fidelity DNA polymerase.
-
Cloning : Ligate the PCR product into the expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
Transformation and Verification : Transform the ligated plasmid into a suitable E. coli strain for plasmid propagation. Verify the correct insertion and sequence of the gene and tag by colony PCR and Sanger sequencing.
Recombinant Protein Expression
-
Transformation : Transform the verified expression plasmids into a suitable protein expression host strain of E. coli (e.g., BL21(DE3)).
-
Starter Culture : Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Expression : Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Cell Harvest : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Protein Purification using Hydrophobic Interaction Chromatography (HIC)
-
Cell Lysis : Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Sample Preparation : To the clarified lysate, add a high-salt buffer (e.g., 2 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0) to promote binding to the HIC resin.[3] The final salt concentration will need to be optimized for your specific protein and tag.
-
Column Equilibration : Equilibrate a HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or Octyl Sepharose) with the high-salt binding buffer.
-
Loading : Load the prepared sample onto the equilibrated HIC column.
-
Washing : Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Elution : Elute the bound protein using a decreasing salt gradient. This is typically achieved by mixing the high-salt binding buffer with a low-salt elution buffer (e.g., 50 mM phosphate buffer, pH 7.0) in a linear gradient.[2]
-
Fraction Collection : Collect fractions throughout the elution process.
Analysis of Purified Protein
-
Protein Concentration : Determine the protein concentration in the eluted fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
Purity Assessment : Analyze the purity of the fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Coomassie blue staining.
-
Yield Calculation : Calculate the total yield of purified protein.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for a side-by-side comparison of different hydrophobic tags.
Caption: Experimental workflow for comparing hydrophobic tags.
By following this structured approach, researchers can systematically evaluate the performance of different hydrophobic tags for their specific protein of interest, leading to an optimized purification strategy that balances yield, purity, and cost-effectiveness.
References
- 1. Hydrophobic peptide tags as tools in bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 3. waters.com [waters.com]
- 4. Tryptophan tags and de novo designed complementary affinity ligands for the expression and purification of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and universal tandem-purification strategy for recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HyT36: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the proper disposal of HyT36, a hydrophobic tag used for inducing protein degradation. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound based on available product information and research literature.[1]
| Property | Value |
| Molecular Weight | 441.6 g/mol |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.66 mM) |
| Working Concentration | 1 µM to 10 µM in cell culture |
| Storage Temperature | -20°C for short-term, -80°C for long-term |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be carried out in accordance with institutional and local regulations for chemical waste. The following protocol provides a general framework for safe disposal.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused stock solutions, contaminated pipette tips, centrifuge tubes, gloves, and paper towels, must be considered chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used with this compound (e.g., high-density polyethylene).
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, sealed, and labeled hazardous waste container. The container should be stored in secondary containment to prevent spills.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste accumulation.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible chemicals.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup. Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for this compound Application and Waste Generation
The following diagram illustrates a typical experimental workflow involving this compound, from solution preparation to waste generation, highlighting the points at which waste is generated and requires proper disposal.
Caption: Experimental workflow for this compound, from preparation to waste disposal.
This guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution. Always prioritize safety and consult with your EHS department for any questions regarding chemical handling and disposal.
References
Personal protective equipment for handling HyT36
Essential Safety and Handling Guide for HyT36
This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are based on general laboratory safety protocols for handling chemical compounds of a similar nature, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources. It is crucial to supplement this guidance with your institution's specific safety protocols and a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier of protection in the laboratory. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[1][2][3]
Recommended PPE for Handling this compound:
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a significant risk of splashes.[2] | To protect against accidental splashes of this compound solutions, which may cause eye irritation.[4] |
| Skin Protection | Nitrile gloves are the preferred choice for their wide range of protection.[1] A lab coat must be worn to prevent contamination of personal clothing.[1] | To prevent skin contact with the compound. It is advisable to change gloves immediately if they become contaminated. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should determine the need for a respirator. | To minimize the inhalation of any potential aerosols or dust. |
| Hand Protection | Nitrile gloves.[1] | Provides a barrier against skin contact. |
Handling and Storage
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood is recommended for all manipulations of the compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Reconstitution: When weighing the solid compound, do so in a chemical fume hood to avoid inhalation of any dust particles. This compound is often solubilized in Dimethyl Sulfoxide (DMSO).[5] Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Handling Solutions: Use caution when handling solutions of this compound to avoid splashes and spills.
-
Incubation: When treating cells with this compound, perform the work in a biological safety cabinet to maintain sterility and prevent exposure.[6]
Storage Plan:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the supplier. For stock solutions, storage at -20°C for one month or -80°C for six months is suggested.[6]
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled liquid chemical waste container. Do not pour chemical waste down the drain.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols
Protocol for Safe Reconstitution of this compound:
-
Preparation:
-
Move the vial of solid this compound and the required volume of DMSO to a chemical fume hood.
-
Ensure all necessary equipment, including pipettes, pipette tips, and a vortex mixer, are within reach. .
-
-
Donning PPE:
-
Wear a lab coat, nitrile gloves, and safety glasses. .
-
-
Reconstitution:
-
Carefully open the vial containing the solid this compound.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration.
-
Close the vial tightly and vortex until the solid is completely dissolved. .
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).[6] .
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., pipette tips) in the designated chemical waste container.
-
Wipe down the work area in the chemical fume hood.
-
Remove and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water. .
-
Visualizations
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protection Equipment | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 4. axalta.com [axalta.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
